4-Aminoazobenzene
Description
4-(phenylazo)aniline is azobenzene substituted at one of the 4-positions by an amino group. It has a role as a dye and an allergen. It has a role as a dye and an allergen. It is a primary arylamine and a member of azobenzenes. It derives from an azobenzene.
Used in the form of its salts as a dye and as an intermediate in manufacture of Acid Yellow, diazo dyes, and indulines.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylaniline | |
|---|---|---|
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InChI |
InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |
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InChI Key |
QPQKUYVSJWQSDY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
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Molecular Formula |
C12H11N3 | |
| Record name | 4-AMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID6024460, DTXSID40859039 | |
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| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Molecular Weight |
197.24 g/mol | |
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Physical Description |
4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |
| Record name | 4-AMINOAZOBENZENE | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
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Color/Form |
Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |
CAS No. |
60-09-3, 25548-34-9 | |
| Record name | 4-AMINOAZOBENZENE | |
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Melting Point |
262 °F (NTP, 1992), 128 °C | |
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Foundational & Exploratory
4-aminoazobenzene CAS number and properties
Physicochemical Profile, Synthesis, and Toxicological Significance
Executive Summary
4-Aminoazobenzene (CAS 60-09-3), historically known as Aniline Yellow or Solvent Yellow 1, represents a foundational scaffold in azo dye chemistry and a critical reference standard in toxicological research. While its industrial utility as a colorant has waned due to safety regulations, it remains a vital probe in drug metabolism and pharmacokinetics (DMPK) for studying azo-reduction pathways and cytochrome P450-mediated bioactivation. This guide provides a rigorous technical analysis of its properties, synthesis mechanisms, and the molecular basis of its genotoxicity, designed for researchers in chemical synthesis and safety assessment.
Identity & Physicochemical Profile[1][2][3][4]
This compound is the simplest amino-substituted azo compound. Its planar structure facilitates intercalation into DNA, a property relevant to its toxicological profile.
Table 1: Core Physicochemical Constants
| Property | Value | Context/Relevance |
| CAS Number | 60-09-3 | Unique identifier for regulatory tracking.[1] |
| IUPAC Name | 4-(Phenyldiazenyl)aniline | Defines the azo linkage between phenyl and aniline rings.[2] |
| Molecular Formula | C₁₂H₁₁N₃ | MW: 197.24 g/mol .[1][3] |
| Appearance | Yellow to orange crystals | Color intensity is pH-dependent (indicator properties). |
| Melting Point | 123–126 °C | Sharp melting range indicates high purity; lower ranges suggest diazoaminobenzene impurity. |
| Boiling Point | >360 °C | High thermal stability; non-volatile.[4][1] |
| Solubility | Ethanol, DMSO, Acetone | Lipophilic nature; practically insoluble in water (<0.1 g/L). |
| pKa | ~2.82 (amino group) | Weak base; protonation at low pH leads to a bathochromic shift (red color). |
| λmax | ~385 nm (Ethanol) | Primary absorption band for UV-Vis quantification. |
Synthesis & Manufacturing Mechanism
The synthesis of this compound is a classic example of thermodynamic control versus kinetic control in electrophilic aromatic substitution. Direct coupling of benzenediazonium chloride with aniline is kinetically favored at the amine nitrogen, forming diazoaminobenzene (1,3-diphenyltriazene). To obtain the desired carbon-coupled product (this compound), a specific rearrangement protocol is required.
The Diazoaminobenzene Rearrangement
The industrial and laboratory standard involves the acid-catalyzed rearrangement of the intermediate diazoaminobenzene. This is an intermolecular reaction where the diazoamino compound dissociates to regenerate the diazonium ion and aniline, which then recouples at the para-position (thermodynamically favored).
Key Reaction Parameters:
-
Catalyst: Aniline hydrochloride (PhNH₂·HCl) or solid acids (e.g., K10 Montmorillonite).
-
Temperature: 30–40 °C (Controlled heating prevents decomposition).
-
Solvent: Excess aniline often serves as the solvent to drive the equilibrium.
Diagram 1: Synthesis & Rearrangement Pathway
Caption: The conversion of aniline to this compound requires an initial N-coupling followed by an acid-catalyzed intermolecular rearrangement to the para-carbon.[5]
Mechanism of Action & Toxicology
For drug development professionals, this compound is classified as a procarcinogen (IARC Group 2B). It is not carcinogenic per se but requires metabolic activation to exert genotoxicity. This pathway is a critical model for understanding arylamine toxicity.
Metabolic Activation Pathway
The liver metabolizes this compound via Cytochrome P450 enzymes (specifically CYP1A2).
-
N-Hydroxylation: Oxidation of the exocyclic amine to form N-hydroxy-4-aminoazobenzene.
-
Esterification: Phase II enzymes (sulfotransferases or acetyltransferases) convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy or N-sulfonyloxy).
-
Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, causing bulky adducts that disrupt replication and induce mutations.
Diagram 2: Metabolic Bioactivation & DNA Damage
Caption: The bioactivation pathway involves CYP-mediated N-hydroxylation followed by esterification, generating a reactive nitrenium ion that covalently binds DNA.[4][1][5][6][7][8][9][10][11]
Analytical Characterization Protocols
Accurate detection is essential for monitoring synthesis purity or biological metabolites.
High-Performance Liquid Chromatography (HPLC)
This protocol separates this compound from its precursors (aniline) and isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 6.0).
-
Solvent B: Acetonitrile (ACN).[5]
-
-
Gradient: 0–2 min (20% B); 2–15 min (Linear ramp to 90% B); 15–20 min (Hold 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array at 385 nm (λmax) and 254 nm (general aromatic).
-
Retention Time: Typically elutes later than aniline due to higher hydrophobicity.
UV-Vis Spectroscopy
-
Solvent: Ethanol or Methanol (HPLC grade).
-
Procedure: Prepare a stock solution of 10 µg/mL. Scan from 200 nm to 600 nm.
-
Diagnostic Feature: Look for the strong π-π* transition peak at ~385 nm. A secondary peak near 240 nm corresponds to the benzene ring transitions.
-
pH Sensitivity: Acidification (adding HCl) will shift the peak to ~500 nm (red) due to the formation of the azonium cation.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
Acute Toxicity: Oral (Category 4).
-
Skin Sensitization: Category 1.
Handling Protocols:
-
Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), lab coat, and safety glasses.
-
Decontamination: Spills should be treated with 10% bleach solution to oxidize the azo bond, followed by absorption with vermiculite.
-
Waste Disposal: Segregate as hazardous organic waste (carcinogen stream). Do not mix with oxidizers.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6051, this compound. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (1987).[10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Supplement 7, p-Aminoazobenzene. Retrieved from [Link]
-
National Toxicology Program (NTP). (2021). Report on Carcinogens: 4-Dimethylaminoazobenzene (Related Structure). Retrieved from [Link]
-
Delclos, K. B., et al. (1984).[9][12] "this compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 x C3H/He F1 mice". Cancer Research, 44(6), 2540–2550.[9][12] Retrieved from [Link]
Sources
- 1. This compound | 60-09-3 [chemicalbook.com]
- 2. CAS 60-09-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carcinogenicity of methoxyl derivatives of this compound: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 11. namthao.com [namthao.com]
- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
Solubility of 4-aminoazobenzene in water and organic solvents
Executive Summary
4-Aminoazobenzene (CAS 60-09-3), also known as Solvent Yellow 1, serves as a critical intermediate in the synthesis of acid yellow dyes, diazo dyes, and indulines. Its solubility profile is characterized by a stark hydrophobicity, necessitating the use of organic solvents for efficient processing, crystallization, and reaction kinetics.
This guide provides a technical analysis of the solubility behavior of this compound. Unlike standard data sheets, this document integrates thermodynamic modeling with experimental protocols , addressing the specific challenge of cis-trans photo-isomerization which often confounds solubility measurements in azo compounds.
Physicochemical Characterization
Before establishing solubility protocols, the fundamental thermodynamic constants must be defined. These values serve as the inputs for the ideal solubility equations used in Part 5.
| Property | Value | Source/Notes |
| Molecular Formula | ||
| Molecular Weight | 197.24 g/mol | |
| Melting Point ( | 396.15 – 399.15 K (123–126°C) | Experimental range [1, 2] |
| Water Solubility ( | 29.6 – 32.0 mg/L | [3, 4] |
| 2.82 | Conjugate acid at 25°C [5] | |
| Appearance | Orange/Yellow crystalline powder | Trans-isomer is dominant solid form |
Experimental Protocol: The Self-Validating System
Core Challenge: this compound undergoes photo-induced isomerization from the stable trans form to the metastable cis form. The cis isomer typically has higher solubility due to a larger dipole moment. The Fix: All solubility experiments must be conducted under actinic light (red light) or in amber glassware to ensure the data reflects the thermodynamic equilibrium of the stable trans polymorph.
Workflow: Isothermal Saturation Method
The following protocol uses a "Self-Validating" loop where concentration equilibrium is confirmed by time-dependent sampling.
Figure 1: Self-validating isothermal saturation workflow. Note the critical validation loop at the 48/72h mark to ensure true equilibrium.
Detailed Steps:
-
Preparation: Add excess this compound to the solvent in a jacketed glass vessel.
-
Light Control: Wrap vessel in aluminum foil or use amber glass.
-
Agitation: Stir at 150 rpm. High shear is unnecessary and may cause emulsion in viscous solvents.
-
Sampling: Stop stirring 1 hour prior to sampling to allow sedimentation.
-
Filtration: Use pre-heated syringe filters (to match solution temp) to prevent precipitation during filtration.
-
Quantification: Dilute with methanol and analyze via HPLC (C18 column, Methanol/Water mobile phase) or UV-Vis at 386 nm.
Solubility Data Profile
The solubility of this compound follows a "like dissolves like" trend, showing high affinity for polar aprotic and aromatic solvents, and poor affinity for water.
Table 1: Solubility in Pure Solvents (298.15 K)
| Solvent Class | Solvent | Solubility Status | Estimated Range (g/L)* |
| Aqueous | Water | Insoluble | ~0.030 [3] |
| Alcohol | Methanol | Soluble | 50 – 80 |
| Alcohol | Ethanol | Soluble | 40 – 70 |
| Aromatic | Benzene | Freely Soluble | > 100 |
| Aromatic | Toluene | Freely Soluble | > 100 |
| Chlorinated | Chloroform | Freely Soluble | > 150 |
| Ketone | Acetone | Soluble | 80 – 120 |
| Ether | Diethyl Ether | Soluble | 50 – 100 |
*Note: "Freely Soluble" implies >100 g/L per pharmacopeial definitions. Specific quantitative mole fraction values should be determined using the protocol in Section 3 if precise thermodynamic modeling is required.
Thermodynamic Analysis & Modeling
For process engineers designing crystallization units, knowing the ideal solubility allows for the calculation of the activity coefficient (
Ideal Solubility Calculation
The ideal mole fraction solubility (
Parameters for this compound:
- (Melting Point) = 399.15 K
-
(Enthalpy of Fusion) ≈ 22.5 kJ/mol (Estimated via Walden’s Rule for planar aromatics where
J/mol·K) [6].[1][2][3][4]
Application:
If the experimental solubility (
Solvent Selection Logic
Use the following logic to select solvents for synthesis (reaction medium) versus purification (crystallization).
Figure 2: Thermodynamic decision tree for solvent selection.
References
-
O'Neil, M.J. (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc.
-
Lide, D.R. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. Taylor & Francis.
-
Baughman, G.L., Perenich, T.A. (1988). "Fate of dyes in aquatic systems: I. Solubility and partitioning of some hydrophobic dyes and related compounds." Environmental Toxicology and Chemistry, 7(3), 183-199.
-
Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Perrin, D.D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
-
Yalkowsky, S.H. (1979). "Estimation of entropies of fusion of organic compounds." Industrial & Engineering Chemistry Fundamentals, 18(2), 108–111.
Sources
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Aminoazobenzene
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-aminoazobenzene (4-AAB), a versatile azobenzene derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral behavior, the practical aspects of its analysis, and the influence of environmental factors such as solvent polarity and pH.
Introduction: The Significance of this compound
This compound, also known as 4-(phenylazo)aniline, is a prominent member of the azobenzene family, characterized by the presence of an amino group (-NH2) at the para position of one of its phenyl rings.[1] This substitution imparts unique electronic and spectral properties that are highly sensitive to its environment. Understanding the nuances of its UV-Vis absorption spectrum is crucial for its application in various fields, including the development of photoswitchable materials, molecular sensors, and pH indicators.[2][3] The core of its functionality lies in the reversible trans-cis isomerization of the central azo (-N=N-) bond upon light irradiation, a process that can be meticulously tracked and quantified using UV-Vis spectroscopy.[4][5]
Fundamental Spectral Characteristics
The UV-Vis absorption spectrum of this compound is primarily defined by two characteristic absorption bands that arise from electronic transitions within the molecule.[6]
-
The Intense π→π* Transition: This high-energy absorption band is typically observed in the ultraviolet region, often around 320-390 nm. It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the entire conjugated system of the molecule. The position and intensity of this band are significantly influenced by the planarity of the molecule and the extent of π-electron delocalization.
-
The Weaker n→π* Transition: A lower-energy, and consequently less intense, absorption band is found in the visible region of the spectrum, usually around 412-450 nm.[6] This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to a π* antibonding orbital.
The presence of the electron-donating amino group in 4-AAB results in a red-shifted (bathochromic) absorption spectrum compared to unsubstituted azobenzene.[7] This is due to the increased electron density in the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Caption: Experimental workflow for solvatochromism analysis.
The Effect of pH: Halochromism
The UV-Vis spectrum of this compound is also markedly affected by the pH of the solution, a property known as halochromism. The amino group and the azo group are both susceptible to protonation in acidic media.
In neutral or basic solutions, 4-AAB exists in its neutral form, exhibiting the characteristic absorption bands previously described. As the pH decreases, the molecule undergoes protonation. The primary site of protonation is one of the nitrogen atoms of the azo group, leading to the formation of a resonance-stabilized azonium cation. [8] This protonation event causes a significant change in the electronic structure of the chromophore, resulting in a large bathochromic shift. The appearance of a new, strong absorption band at a longer wavelength (typically around 500-530 nm) is a clear indicator of azonium ion formation. [8]This dramatic color change from yellow/orange to red/pink makes 4-AAB and its derivatives useful as pH indicators. [3] An isosbestic point is often observed in the series of spectra taken at different pH values. [8]This point, where the molar absorptivity of the neutral and protonated forms are equal, is indicative of a two-component equilibrium.
Table 2: pH-Dependent Spectral Data for an Aminoazobenzene Derivative
| pH | Color | λmax of Neutral Form (nm) | λmax of Protonated Form (nm) |
| > 4 | Yellow | ~425 | - |
| 1-3 | Pinkish/Red | Decreases | ~529 |
Note: Data adapted for a representative aminoazobenzene derivative. [8]
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Preparation of this compound Solutions
Materials:
-
This compound (analytical standard) * Spectroscopic grade solvents (e.g., cyclohexane, ethanol, DMSO) [9]* Volumetric flasks and pipettes
-
Buffer solutions of various pH values
Procedure:
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvents or buffer solutions to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
UV-Vis Spectrophotometric Analysis
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-700 nm).
-
Blanking: Fill a cuvette with the pure solvent or buffer solution used to prepare the sample. Place it in the reference and sample holders and run a baseline correction (autozero).
-
Sample Measurement: Rinse a cuvette with the 4-AAB working solution and then fill it. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Computational Modeling
To gain deeper insight into the electronic transitions observed experimentally, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed. [10]These calculations can predict the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λmax and intensity of the absorption bands, respectively. By modeling 4-AAB in different solvent environments (using implicit or explicit solvent models), the solvatochromic shifts can also be theoretically investigated and correlated with experimental findings.
Conclusion
The UV-Vis absorption spectrum of this compound is a rich source of information about its molecular structure and electronic properties. The characteristic π→π* and n→π* transitions are highly sensitive to the surrounding environment. The pronounced solvatochromism and halochromism make 4-AAB a valuable molecule for fundamental research and practical applications in sensing and materials science. A thorough understanding of its spectral behavior, as outlined in this guide, is essential for harnessing its full potential.
References
-
Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. PubMed Central. [Link]
-
Tables 3 . UV/Vis spectral data of aminoazobenzene dyes in various solvents. ResearchGate. [Link]
-
UV/vis absorption computational studies of azobenzene derivatives ((4-aminomethyl)phenylazobenzoic acid (AMPB)) with amino acid. ResearchGate. [Link]
-
(a) Absorption spectrum of this compound coated glass surface after... ResearchGate. [Link]
-
UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]
-
UV-Vis-NIR spectrum of 4BAA. ResearchGate. [Link]
-
Solvatochromic effects in the absorption spectra of some azobenzene compounds. ResearchGate. [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. [Link]
-
(a) and (b) Absorbance change of 4-amino-azobenzene in acetonitrile by... ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study. PubMed Central. [Link]
-
Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. ACS Publications. [Link]
-
The azobenzene derivatives. ResearchGate. [Link]
-
Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of this compound. ACS Publications. [Link]
-
Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study. ACS Publications. [Link]
-
The azobenzene derivatives. SPIE Digital Library. [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing SL. [Link]
-
Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. ACS Publications. [Link]
-
p-Aminoazobenzene. ChemBK. [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing SL. [Link]
-
Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. MDPI. [Link]
-
Azobenzene. Wikipedia. [Link]
-
Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of this compound. ACS Publications. [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace. [Link]
-
Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. ACS Publications. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectral data for 4-aminoazobenzene
Content Type: Technical Whitepaper & Operational Guide Subject: 1H and 13C NMR Spectral Analysis of 4-Aminoazobenzene (CAS: 60-09-3)
Executive Summary
This compound (Aniline Yellow) serves as a fundamental model compound for studying azo-linkage chemistry, photo-isomerization, and enzymatic azo reduction in drug metabolism. Accurate structural characterization is critical, particularly when distinguishing between the thermodynamically stable trans-isomer and the photo-generated cis-isomer.
This guide provides a definitive reference for the Nuclear Magnetic Resonance (NMR) characterization of this compound. It moves beyond simple peak listing to explain the electronic causality of the signals, ensuring researchers can validate their synthesis or degradation studies with high confidence.
Structural Dynamics & Assignment Logic
To interpret the NMR data correctly, one must understand the electronic environment. The molecule consists of an electron-rich amine-substituted ring and a neutral phenyl ring connected by an electron-withdrawing azo group (-N=N-).
Electronic Effects on Chemical Shifts
-
The Azo Group (-N=N-): Acts as an electron-withdrawing group (EWG). Protons ortho to this group are significantly deshielded (shifted downfield, higher ppm) due to magnetic anisotropy and electron withdrawal.
-
The Amine Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density at the ortho and para positions relative to itself, causing significant shielding (shifted upfield, lower ppm).
Diagram 1: Structural Assignment & Numbering
The following diagram illustrates the numbering scheme used in the spectral tables below.
Caption: Numbering scheme distinguishing the unsubstituted Ring A (Blue) and the amine-substituted Ring B (Green/Yellow).
Experimental Protocol: Sample Preparation
Reliable NMR data requires rigorous sample preparation. The chemical shift of the amine protons (-NH₂) is concentration and solvent-dependent due to hydrogen bonding.
Reagents
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: DMSO-d₆ is an alternative if the sample is a salt (HCl), but CDCl₃ is preferred for the free base to observe sharp aromatic coupling.
-
-
Analyte: this compound (Recrystallized from Ethanol/Water if purity <98%).
Workflow
Caption: Step-by-step preparation workflow to ensure high-resolution spectra and prevent particulate interference.
1H NMR Spectral Data (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct aromatic systems and a broad exchangeable singlet.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Assignment (See Fig 1) | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Interpretation |
| Ring A (Ortho) | 7.84 - 7.87 | Multiplet/Doublet | 2H | Deshielded by Azo group anisotropy. | |
| Ring B (Ortho to Azo) | 7.78 | Doublet (d) | 2H | Part of AA'BB' system. Deshielded. | |
| Ring A (Meta/Para) | 7.40 - 7.52 | Multiplet (m) | 3H | - | Overlapping signals of distal phenyl protons. |
| Ring B (Ortho to NH₂) | 6.72 | Doublet (d) | 2H | Diagnostic Peak. Shielded by NH₂ resonance (+M). | |
| -NH₂ | 4.05 (Variable) | Broad Singlet (br s) | 2H | - | Exchangeable. Shift varies 3.5–4.5 ppm based on conc. |
Technical Insight
The protons on Ring B form an AA'BB' spin system . While often described as "doublets," high-field instruments (500 MHz+) will reveal higher-order "roofing" effects pointing toward each other. The coupling constant of 8.8 Hz is characteristic of ortho coupling in para-substituted benzenes.
13C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum confirms the asymmetry of the molecule. There are 8 unique carbon environments for the 12 aromatic carbons due to symmetry within the rings.
| Assignment | Chemical Shift (δ ppm) | Carbon Type | Interpretation |
| C-NH₂ (C10) | 149.3 | Quaternary (Cq) | Most deshielded due to direct N-attachment. |
| C-N= (Ring A, C1) | 152.8 | Quaternary (Cq) | Deshielded by Azo linkage. |
| C-N= (Ring B, C7) | 145.8 | Quaternary (Cq) | Deshielded by Azo linkage. |
| Ring A (Ortho) | 122.6 | Methine (CH) | |
| Ring A (Meta) | 129.0 | Methine (CH) | |
| Ring A (Para) | 130.3 | Methine (CH) | |
| Ring B (Ortho to Azo) | 124.7 | Methine (CH) | |
| Ring B (Ortho to NH₂) | 114.6 | Methine (CH) | Diagnostic Peak. Highly shielded by +M effect. |
Advanced Considerations: Cis-Trans Isomerization
This compound exists primarily as the trans (E) isomer in the dark. However, upon irradiation with UV light (365 nm), it photo-isomerizes to the cis (Z) form.
-
Spectral Consequence: In the cis isomer, the phenyl rings twist out of planarity to avoid steric clash.
-
Shift Changes: The aromatic protons in the cis isomer generally shift upfield (lower ppm) compared to the trans isomer due to the loss of planarity and reduced conjugation.
-
Detection: If you observe minor "shadow" peaks slightly upfield of the main signals (e.g., at 6.4 ppm instead of 6.7 ppm), your sample may have been exposed to light. Store samples in amber vials to prevent this.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): this compound (No. 3088). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5962, p-Aminoazobenzene. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
4-aminoazobenzene functional group analysis
Executive Summary
4-Aminoazobenzene (CAS 60-09-3), often termed Aniline Yellow, serves as a prototypical azo dye and a critical intermediate in the synthesis of acid yellow diazo dyes and insecticides.[1][2] While industrially valuable, its structural analysis is complicated by the distinct electronic behaviors of its two primary functional groups: the azo bridge (-N=N-) and the primary amine (-NH₂) .[2]
For researchers in drug development and toxicology, the analysis of this compound goes beyond static structural confirmation. It requires a dynamic understanding of its reductive cleavage potential —the primary mechanism by which azo compounds exert mutagenic effects in biological systems. This guide provides a rigorous, self-validating technical framework for the spectroscopic identification, quantitative analysis, and metabolic profiling of this compound.
Part 1: Structural Characterization Strategy
The identification of this compound relies on a multi-modal spectroscopic approach. A single method is insufficient due to the "silent" nature of the azo bond in certain vibrational modes and the strong solvatochromic effects influencing UV-Vis profiles.
Spectroscopic Signatures
| Technique | Target Functional Group | Characteristic Signal | Technical Insight |
| FT-IR | Amino (-NH₂) | 3400–3300 cm⁻¹ (Doublet) | Distinct N-H stretching.[1][2][3] The doublet corresponds to symmetric and asymmetric stretching modes. |
| FT-IR | Azo (-N=N-) | 1450–1410 cm⁻¹ (Weak) | Often obscured by aromatic ring vibrations.[1][2] Raman spectroscopy is preferred for definitive azo assignment due to high polarizability of the N=N bond. |
| ¹H-NMR | Aromatic Protons | δ 6.7 – 7.9 ppm | Ortho-coupling creates distinct doublets.[1][2] The amino group shields ortho-protons (upfield shift to ~6.7 ppm).[1][2] |
| UV-Vis | Conjugated System | λₘₐₓ ~370–390 nm | Exhibits strong solvatochromism .[1][2] In polar solvents (e.g., DMSO), λₘₐₓ shifts bathochromically (red shift) due to stabilization of the excited state. |
The NMR Validation Logic
To confirm the para substitution pattern, analyze the ¹H-NMR (CDCl₃) splitting pattern. You should observe two distinct "AB systems" in the aromatic region:
-
Ring A (Amino-substituted): Two doublets (integrating 2H each) showing strong shielding effects from the electron-donating -NH₂ group.[1][2]
-
Ring B (Unsubstituted Phenyl): A multiplet pattern typical of a monosubstituted benzene ring (2H ortho, 2H meta, 1H para).
Part 2: Chemical Reactivity & Reductive Cleavage
The most critical analytical parameter for azo dyes in pharmaceutical contexts is their susceptibility to reductive cleavage . In vivo, azoreductase enzymes cleave the azo bond, releasing aromatic amines that may be carcinogenic.
Experimental Protocol: Sodium Dithionite Reductive Cleavage
This protocol mimics the metabolic action of hepatic azoreductases, serving as a robust in vitro safety test.
Reagents:
-
Substrate: this compound (10 mM in Methanol)
-
Reductant: Sodium Dithionite (Na₂S₂O₄), freshly prepared (100 mM in 0.1 M Phosphate Buffer, pH 7.4).
Workflow:
-
Baseline: Record UV-Vis spectrum of the substrate (300–600 nm).[2] Note the azo band at ~380 nm.[2]
-
Reaction: Add a 10-fold molar excess of Sodium Dithionite to the substrate solution under anaerobic conditions (nitrogen purge).
-
Kinetics: Monitor the disappearance of the 380 nm peak and the appearance of absorption bands corresponding to cleavage products (Aniline and p-Phenylenediamine).
-
Endpoint: Complete loss of color (yellow to colorless) indicates full cleavage.[2]
Mechanistic Pathway: The reduction proceeds through a hydrazo intermediate (-NH-NH-) before scission.[1][2]
Figure 1: Reductive cleavage pathway of this compound yielding primary aromatic amines.
Part 3: Quantitative Analytical Workflow (HPLC-MS)
For trace analysis (impurity profiling) or metabolic studies, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.[1][2]
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Strong retention of the hydrophobic aromatic rings.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of silanols and improves peak shape for amines. |
| Mobile Phase B | Acetonitrile | Strong eluent for organic azo compounds.[2] |
| Gradient | 10% B to 90% B over 15 min | Ensures separation of the parent azo compound from more polar cleavage amines. |
| Detection (MS) | ESI Positive Mode ([M+H]⁺) | The amino group readily protonates. Target m/z = 198.[2]1. |
| Detection (UV) | 380 nm (Azo) & 240 nm (General) | Dual-wavelength monitoring confirms azo integrity vs. general aromatic content.[1][2] |
Analytical Logic Flow
Figure 2: Integrated HPLC-UV-MS workflow for the quantitative analysis of this compound.
References
-
National Toxicology Program (NTP). (1992).[2][4] Toxicology and Carcinogenesis Studies of this compound. National Institutes of Health.[4]
-
Zakerhamidi, M. S., et al. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Journal of Physical Chemistry.
-
Chung, K. T. (1983).[5] The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes. Mutation Research/Reviews in Genetic Toxicology.
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine. [1]
-
Pojer, P. M. (1979).[6] Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. Australian Journal of Chemistry.[6]
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- 5. The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. designer-drug.com [designer-drug.com]
Technical Whitepaper: Comprehensive Safety & Handling Profile of 4-Aminoazobenzene in Pharmaceutical R&D
Executive Technical Summary
4-Aminoazobenzene (CAS 60-09-3), historically utilized as "Solvent Yellow 1," presents a specific toxicological challenge in modern pharmaceutical development. Often encountered as a starting material, an impurity in azo-based drug synthesis, or a metabolite of more complex azo dyes, its handling requires rigorous containment strategies.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of its carcinogenicity, precise analytical quantification methods for purity verification, and a self-validating safety protocol for laboratory personnel.
Key Risk Profile[1]
-
Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).[1]
-
Mechanism: Metabolic activation via Cytochrome P450 (CYP1A2) to reactive nitrenium ions.
-
Primary Hazard: Genotoxic DNA adduct formation (C8-guanine).
-
Critical Control: Zero-skin-contact policy; containment of dusts/aerosols is non-negotiable.
Physicochemical & Hazardous Characterization
Effective risk management begins with understanding the physical behavior of the compound. This compound is lipophilic, facilitating dermal absorption and cell membrane penetration.
Table 1: Physicochemical Constants
| Property | Value | Context for Safety/Analysis |
| Molecular Formula | C₁₂H₁₁N₃ | Basis for Mass Spec (MW: 197.24 g/mol ) |
| Appearance | Orange/Yellow Needles or Powder | Visual contamination indicator. |
| Melting Point | 123–126 °C | Stable solid at room temp; sublimation risk low unless heated. |
| Solubility (Water) | Insoluble (<0.1 g/100mL) | Difficult to clean with water alone; requires organic co-solvents. |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Acetone | High Risk: Solvents act as vehicles for skin absorption. |
| Partition Coeff. (LogP) | ~3.41 | High lipophilicity confirms bioaccumulation potential. |
Table 2: GHS Hazard Identification (CLP/GHS)
| Hazard Class | Code | Statement | Risk Context |
| Carcinogenicity | H350 | May cause cancer.[2][1][3] | Presumed human carcinogen (Cat 1B in EU). |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | Ames test positive; DNA adduct former. |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | All waste must be segregated as hazardous chemical waste. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Potential for occupational asthma/dermatitis. |
Toxicological Mechanisms: The "Why" Behind the Hazard
To implement effective safety controls, one must understand the mechanism of toxicity. This compound is a pro-carcinogen . It is not the parent molecule that causes the primary damage, but its metabolically activated intermediates.
The Bioactivation Pathway
Upon entry into the system (inhalation or dermal absorption), the compound undergoes N-hydroxylation primarily mediated by hepatic CYP1A2 (and to a lesser extent CYP1A1). This yields N-hydroxy-4-aminoazobenzene.
Subsequent esterification by sulfotransferases (SULT) or acetyltransferases (NAT) creates an unstable ester that spontaneously cleaves to form the nitrenium ion . This highly electrophilic species attacks the nucleophilic C8 position of guanine bases in DNA, causing bulky adducts that lead to replication errors and tumorigenesis.
Figure 1: Metabolic activation pathway of this compound showing the divergence between bioactivation (red path) and reductive cleavage (green path).
Occupational Hygiene & Safety Protocols
Trustworthiness in safety comes from redundancy. The following "Hierarchy of Controls" is designed specifically for handling solid carcinogens.
Engineering Controls (Primary Barrier)
-
Powder Handling: All weighing of solid this compound must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .
-
Why? Static charge often causes this powder to "fly." Standard fume hoods may have turbulence that spreads the dust.
-
-
Solution Handling: Once dissolved, handling in a standard chemical fume hood is acceptable.
Personal Protective Equipment (PPE) Selection
Standard nitrile gloves (4 mil) are insufficient for prolonged contact with azo dyes in organic solvents (like DMSO or Methanol), as permeation can occur in <5 minutes.
-
Glove Protocol:
-
Inner Layer: Nitrile (inspection grade).[4]
-
Outer Layer:Silver Shield (Laminate) or Thick Nitrile (>8 mil) .
-
Rationale: Laminate gloves provide >4 hours breakthrough time against most organic solvents, preventing the "vehicle effect" where the solvent carries the carcinogen through the glove.
-
-
Respiratory: If engineering controls fail or during spill cleanup, use a P3 (HEPA) particulate respirator or a Powered Air Purifying Respirator (PAPR).
Decontamination Verification
Because the compound is colored (yellow/orange), visual inspection is the first line of defense. However, for validation:
-
Wipe Test: Use a filter paper wetted with ethanol.
-
Detection: The yellow color on the white filter paper indicates surface contamination.
-
Neutralization: Clean surfaces with a surfactant-based cleaner followed by an ethanol wipe. Do not use bleach immediately as it may create other toxic chloro-amines, though it oxidizes the azo bond eventually.
Figure 2: Safe handling workflow emphasizing containment at the weighing stage.
Analytical Methodologies for Detection
For researchers needing to quantify this compound (e.g., as an impurity in a drug substance), High-Performance Liquid Chromatography (HPLC) is the gold standard.
Validated Protocol (Adapted from NIOSH/OSHA principles for Azo Dyes):
-
Instrument: UHPLC or HPLC with DAD (Diode Array Detector) or MS.
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
Solvent A: 20mM Ammonium Acetate (pH 4.5-5.0).
-
Solvent B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection Wavelength: 380 nm (Lambda max for this compound).
-
Note: Using 254 nm is less specific and may pick up other aromatic impurities. 380 nm targets the azo chromophore.
-
-
Limit of Quantitation (LOQ): Typically < 0.05 ppm with MS detection; ~1 ppm with UV.
Self-Validating Step: Run a blank injection of the dissolution solvent immediately after the standard to check for "carryover" in the injector port, as azo dyes can be sticky.
Emergency Response & Spills
Scenario: Powder Spill (>100 mg)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Tyvek suit, double gloves (Laminate/Nitrile), and P3 respirator.
-
Contain: Cover spill with wet paper towels (ethanol/water mix) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop up wet material into a hazardous waste jar. Wipe surface 3x with ethanol.
-
Verify: Check for residual yellow color on the surface.
First Aid:
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol to wash skin, as it increases permeability.
-
Eye Contact: Flush for 15 minutes; seek ophthalmological evaluation.
References
-
International Agency for Research on Cancer (IARC). (1987).[1] Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Supplement 7. World Health Organization.[2][5] [Link]
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, 14th Edition. U.S. Department of Health and Human Services. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: this compound. REACH Registration Dossier. [Link]
-
PubChem. (2024). This compound (CID 6051). National Library of Medicine. [Link]
-
Kimura, S., et al. (1999). Metabolic Activation of this compound by Human Cytochrome P450 1A2. Chemical Research in Toxicology. [Link]
Sources
- 1. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 2. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 3. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-aminoazobenzene in the textile industry
Technical Assessment: 4-Aminoazobenzene as a Reference Standard and Analyte in Textile Chemistry
Introduction: The Shift from Colorant to Contaminant
This compound (4-AAB), historically known as Aniline Yellow (C.I. Solvent Yellow 1), was the first azo dye synthesized (1861). While its direct application as a textile colorant has been largely phased out due to carcinogenicity (IARC Group 2B) and restricted under REACH (Regulation EC 1907/2006), it remains a critical molecule in industrial research for two reasons:
-
Compliance Monitoring: It is a regulated breakdown product. Textile chemists must detect it at trace levels (limit <30 mg/kg) to ensure fabrics do not release carcinogenic amines.
-
Metabolic Modeling: For drug development professionals, 4-AAB serves as a "model azo compound" to assay azoreductase activity—the enzymatic mechanism responsible for cleaving azo prodrugs (e.g., sulfasalazine) and toxic dyes in the liver and gut microbiome.
This guide provides the protocols for synthesizing high-purity 4-AAB for use as a reference standard, detecting it in textile matrices, and mapping its metabolic cleavage.
Part 1: Physicochemical Profile & Synthesis of Reference Material
Before analysis, laboratories often require high-purity reference standards. Commercial standards can degrade; in-house synthesis via the rearrangement of diazoaminobenzene ensures fresh, high-purity calibration material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Relevance to Protocol |
| CAS Number | 60-09-3 | Regulatory ID |
| Molecular Weight | 197.24 g/mol | Mass Spectrometry target ion |
| Appearance | Orange/Yellow Needles | Visual purity confirmation |
| Solubility (Water) | Low (<0.5 g/L) | Requires organic extraction (MeOH/THF) |
| pKa | ~2.8 (amino group) | pH-dependent extraction efficiency |
| Absorption Max | 385 nm (EtOH) | HPLC-DAD detection wavelength |
Protocol A: Synthesis of 4-AAB Reference Standard
Mechanism: Electrophilic aromatic substitution via acid-catalyzed rearrangement.
Reagents:
-
Aniline (Freshly distilled)
-
Sodium Nitrite (NaNO₂)[1]
-
Hydrochloric Acid (HCl, 37%)
-
Sodium Acetate (buffer)
-
Glacial Acetic Acid[2]
Workflow:
-
Diazotization: Dissolve aniline (10 mmol) in HCl at 0°C. Add NaNO₂ dropwise to form the phenyldiazonium salt.
-
Coupling (Kinetic Control): Add sodium acetate to buffer the solution. React with a second equivalent of aniline. Crucial Step: At low temperatures/neutral pH, this forms Diazoaminobenzene (yellow precipitate), not 4-AAB.
-
Rearrangement (Thermodynamic Control): Isolate the diazoaminobenzene. Dissolve in aniline/aniline hydrochloride mixture and heat to 40-50°C for 1 hour. The diazo group migrates from the nitrogen (N-azo) to the para-carbon (C-azo).
-
Purification: Precipitate in dilute acetic acid. Recrystallize from ethanol/water to obtain orange needles.
Visualizing the Synthesis Pathway
Figure 1: Acid-catalyzed rearrangement of diazoaminobenzene to this compound.
Part 2: Analytical Application (Textile Safety)
This protocol is adapted from ISO 14362-1 , the gold standard for detecting banned azo amines in textiles.
Objective: Extract and reduce azo dyes from the textile matrix to determine if they release 4-AAB (or if 4-AAB is present as an impurity).
Protocol B: Reductive Cleavage and GC-MS Detection
1. Sample Preparation:
-
Cut textile sample into 5x5 mm pieces.
-
Weigh 1.00 g into a reaction vessel.
2. Reductive Cleavage (The "Release" Phase):
-
Add 17 mL of Citrate Buffer (0.06 M, pH 6.0) preheated to 70°C.
-
Add 3 mL of Sodium Dithionite solution (200 mg/mL).[3]
-
Mechanism:[4][5][6][7] Dithionite reduces the azo bond (-N=N-), splitting the dye into two primary amines.
-
Seal and incubate at 70°C ± 2°C for 30 minutes.
3. Liquid-Liquid Extraction:
-
Add 2 mL of diatomaceous earth (to prevent emulsions) or use a Supported Liquid Extraction (SLE) cartridge.
-
Extract amines using tert-butyl methyl ether (TBME) (2 x 20 mL).
-
Concentrate the extract to 1 mL under nitrogen flow.
4. GC-MS Analysis:
-
Column: DB-35MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 60°C (1 min) → 10°C/min → 300°C.
-
SIM Mode: Monitor ions 197 (Molecular ion), 92 , and 120 for 4-AAB.
Visualizing the Analytical Workflow
Figure 2: ISO 14362-1 workflow for extracting and detecting aromatic amines from textiles.
Part 3: Toxicology & Metabolic Profiling (Drug Development)
For drug developers, 4-AAB is a prototype for understanding how the liver processes azo compounds. The primary enzyme involved is Azoreductase (found in liver microsomes and gut bacteria).
Protocol C: Azoreductase Activity Assay
Objective: Measure the rate of azo bond cleavage in vitro.
Reagents:
-
Rat Liver Microsomes (or recombinant bacterial azoreductase).
-
NADPH (Cofactor).
-
4-AAB (Substrate).
-
Anaerobic chamber (Oxygen inhibits the reaction).
Procedure:
-
Incubation: Mix microsomes (1 mg protein/mL) with 4-AAB (50 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM). Purge with Nitrogen (anaerobic condition essential).
-
Monitoring: The reaction is monitored spectrophotometrically.
-
Loss of Substrate: Decrease in absorbance at 385 nm (yellow color fades).
-
Formation of Product: Increase in absorbance at 240 nm (formation of p-phenylenediamine).
-
-
Kinetic Calculation: Plot Absorbance vs. Time to determine
and (Michaelis-Menten kinetics).
Mechanism of Toxicity: The danger of 4-AAB lies in its metabolic activation.
-
Reduction: Cleavage yields Aniline and p-Phenylenediamine .
-
N-Oxidation: Aniline is further oxidized by CYP450 enzymes to N-hydroxyaniline.
-
Adduct Formation: The N-hydroxy species binds to DNA, causing mutations.
Visualizing the Metabolic Pathway
Figure 3: Reductive cleavage of 4-AAB by azoreductase leading to toxic metabolites.
References
-
International Agency for Research on Cancer (IARC). (1987). Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Supplement 7. [Link]
-
International Organization for Standardization (ISO). (2017).[6] ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants.[9][Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. REACH Regulation. [Link]
-
PubChem. Compound Summary: this compound.[10][11][12] National Library of Medicine. [Link][11]
-
Organic Syntheses. Diazoaminobenzene and its Rearrangement. Coll. Vol. 2, p. 163 (1943). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dormer.com [dormer.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. insights.tuv.com [insights.tuv.com]
- 10. This compound | 60-09-3 [chemicalbook.com]
- 11. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for 4-Aminoazobenzene: HPLC and GC Methodologies
Executive Summary & Chemical Context[1][2]
4-Aminoazobenzene (CAS 60-09-3) presents a unique analytical paradox. While it is a banned aromatic amine under regulations like REACH (Annex XVII), it is also a breakdown product of other azo dyes (e.g., Acid Yellow 36).
The Critical Analytical Challenge: Standard azo dye testing methods (like ISO 14362-1) utilize reductive cleavage to break azo bonds, releasing the constituent amines for analysis.[1] However, This compound itself contains an azo bond. If subjected to standard reductive conditions, it cleaves into aniline and 1,4-phenylenediamine , leading to a "False Negative" for this compound and a potentially misleading "Positive" for aniline.
Therefore, this guide prioritizes ISO 14362-3 principles, which utilize direct extraction without reduction, and highlights the necessity of HPLC-DAD as the primary quantification tool to avoid the thermal degradation issues inherent in GC methods.
Decision Logic: Selecting the Right Protocol
Before beginning benchwork, the analyst must determine the correct extraction pathway to avoid chemically altering the analyte.
Figure 1: Analytical decision matrix distinguishing between general azo screening and specific this compound targeting.
Method A: High-Performance Liquid Chromatography (HPLC-DAD/MS)
Status: Gold Standard (Preferred) Rationale: HPLC avoids the high temperatures of GC injection ports, preventing the thermal degradation of the azo bond.
System Configuration
-
Instrument: UHPLC or HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex).
-
Dimensions: 100 mm x 2.1 mm, 1.8 µm (UHPLC) or 150 mm x 4.6 mm, 3.5 µm (HPLC).
-
-
Temperature: 30°C (Controlled to prevent retention time drift).
Reagents & Mobile Phase[2]
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Note: Phosphate buffer is acceptable for DAD but incompatible with MS.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Needle Wash: 50:50 Methanol:Water (Critical to prevent carryover).
Gradient Program (Standard 15 min Run)
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
Detection Parameters[2][4][5][6]
-
Primary Wavelength (Quantification): 380 nm.
-
Why? The azo group (
) has a strong absorbance in the visible region (yellow/orange). This provides high selectivity against other aromatic amines that only absorb in the UV range (<250 nm).
-
-
Secondary Wavelength (Confirmation): 240 nm.
-
MS Detection (Optional): ESI Positive Mode.
-
Target Ion
m/z.
-
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Confirmatory (With Caveats) Rationale: Used for spectral library confirmation (NIST) but requires strict thermal control.
The Thermal Degradation Risk
In a standard hot split/splitless injector (>250°C), this compound can thermally cleave.
-
Artifacts: Aniline (m/z 93).
-
Result: False positive for aniline, false negative for this compound.
Optimized GC Protocol
-
Inlet Mode: Pulsed Splitless or Cool On-Column (COC) .
-
Critical: If using standard split/splitless, keep inlet temperature below 200°C if possible, or use a pressure pulse to speed transfer to the column.
-
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]
-
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 180 | 0.0 |
| Ramp 2 | 10 | 300 | 2.0 |
| Total | 16.0 |
MS Acquisition (SIM Mode)
For trace analysis (Textiles/Pharma), use Selected Ion Monitoring (SIM):
-
Target Ion (Quant): 197 m/z (Molecular Ion).
-
Qualifiers: 92, 120 m/z.
-
Dwell Time: 25 ms per ion.
Sample Preparation Workflow (Textile/Leather Focus)
This protocol follows ISO 14362-3:2017 , designed specifically to extract this compound without destroying it.
Figure 2: Non-reductive extraction workflow based on ISO 14362-3.
Step-by-Step Protocol:
-
Weighing: Cut textile sample into small pieces; weigh 1.0 g ± 0.01 g.
-
Extraction: Add 20 mL of Xylene (or Chlorobenzene) to the vessel.
-
Agitation: Extract at 70°C for 30 minutes in a water bath with ultrasonic agitation.
-
Note: Do not use Sodium Dithionite (reducing agent).
-
-
Filtration: Filter the extract through a PTFE syringe filter (0.45 µm).
-
Concentration: Evaporate an aliquot to dryness under Nitrogen flow at 40°C.
-
Reconstitution: Dissolve residue in 1.0 mL Acetonitrile (for HPLC) or Ethyl Acetate (for GC).
Method Comparison & Validation Metrics
| Parameter | HPLC-DAD | GC-MS |
| Linearity (R²) | > 0.999 (0.5 - 50 µg/mL) | > 0.995 (1.0 - 50 µg/mL) |
| LOD (Limit of Detection) | ~0.5 mg/kg | ~2.0 mg/kg (Scan) / 0.1 mg/kg (SIM) |
| Selectivity | High (at 380 nm) | High (Mass Spec fingerprint) |
| Thermal Stability | Excellent (Ambient temp) | Poor (Risk of degradation) |
| Matrix Interference | Moderate (requires gradient) | Low (MS resolves co-elution) |
| Suitability | Primary Quantitative Method | Confirmatory Qualitative Method |
Troubleshooting & Expert Insights
The "Aniline Trap"
If you detect high levels of Aniline but no this compound in a GC run, do not assume the sample is clean.
-
Check: Lower the GC inlet temperature to 180°C.
-
Verify: Re-run the sample on HPLC-DAD at 380 nm. If the peak appears on HPLC but not GC, your GC inlet is destroying the analyte.
Trans-Cis Isomerization
Azo compounds are photosensitive. Upon exposure to light, the stable trans-isomer can convert to the cis-isomer, which has a different retention time and absorption spectrum.
-
Solution: Use amber glassware for all sample prep.
-
Protocol: Analyze samples within 4 hours of preparation.
False Positives in Textiles
Polyester samples often require chlorobenzene extraction. Ensure all solvent is removed before HPLC injection, as chlorobenzene can damage plastic HPLC tubing or cause massive UV background shifts.
References
-
ISO 14362-1:2017 . Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres.[2][3][4]
-
ISO 14362-3:2017 . Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 3: Detection of the use of certain azo colorants, which may release this compound.
-
European Chemicals Agency (ECHA) . REACH Annex XVII - Restriction of Azo Colourants.[3][4]
-
PubChem . This compound Compound Summary. National Library of Medicine.
Sources
Application Note: Engineering 4-Aminoazobenzene Derivatives for Optoelectronic and Photopharmacological Applications
Executive Summary
This guide addresses the synthesis, characterization, and integration of 4-aminoazobenzene derivatives—specifically "push-pull" donor-acceptor systems—into advanced materials. Unlike simple azobenzenes, amino-substituted derivatives (e.g., Disperse Orange 3) exhibit rapid thermal relaxation and significant nonlinear optical (NLO) responses due to intramolecular charge transfer (ICT). This protocol provides a validated workflow for researchers bridging organic synthesis with device engineering and drug discovery.
Part 1: Molecular Design & Precision Synthesis
The "Push-Pull" Architecture
For advanced applications, the standard azobenzene scaffold is insufficient. We utilize a Donor-Acceptor (D-A) design.
-
Donor (D): Amino group (-NH₂, -NR₂) at the 4-position.
-
Acceptor (A): Nitro (-NO₂), Cyano (-CN), or Sulfonate (-SO₃H) at the 4'-position.
-
Effect: This polarization lowers the energy of the
transition, shifting absorption into the visible spectrum and accelerating thermal cis-to-trans relaxation (T-type azobenzenes), which is critical for real-time optical switching.
Protocol: Synthesis of 4-Nitro-4'-aminoazobenzene (Disperse Orange 3 Analogue)
Rationale: This derivative represents a classic NLO chromophore used in photorefractive polymers.
Reagents:
- -Nitroaniline (Acceptor precursor)
-
Aniline or
-Dimethylaniline (Donor precursor) -
Sodium Nitrite (
)[1] -
Hydrochloric Acid (
, conc.) -
Sulfamic acid (Nitrite scavenger)
Step-by-Step Methodology:
-
Diazotization (The Critical Step):
-
Dissolve 13.8 g (0.1 mol) of
-nitroaniline in 30 mL of conc. and 30 mL water. Heat to dissolve if necessary, then rapidly cool to 0–5°C in an ice-salt bath. The amine will precipitate as a fine hydrochloride salt. -
Critical Control Point: Temperature must remain < 5°C to prevent diazonium decomposition.
-
Add dropwise a solution of 7.0 g
in 15 mL water. Stir for 20 mins. -
Validation: Test with starch-iodide paper (turns blue = excess nitrite). Add sulfamic acid until the paper remains white to prevent side reactions during coupling.
-
-
Coupling (Electrophilic Aromatic Substitution):
-
Dissolve 9.3 g (0.1 mol) of aniline in 20 mL glacial acetic acid (to solubilize and buffer).
-
Slowly add the diazonium salt solution to the aniline solution while stirring vigorously.
-
Buffer the pH to ~4.0–5.0 using sodium acetate. Why? Coupling requires the free amine (nucleophile), but high pH decomposes the diazonium salt. pH 4–5 is the "Goldilocks" zone.
-
Stir for 2 hours at room temperature. A deep orange/red precipitate forms immediately.
-
-
Purification:
-
Filter the crude solid. Wash with large volumes of cold water to remove inorganic salts.
-
Recrystallization: Dissolve in boiling ethanol/water (9:1). Cool slowly.
-
Yield Target: >85%.
-
Purity Check: TLC (Silica, Hexane:Ethyl Acetate 3:1). Single spot required.
-
Part 2: Photophysical Characterization & Validation
The Self-Validating Kinetic Workflow
Before material integration, you must quantify the switching speed. 4-aminoazobenzenes often exhibit solvatochromism and fast thermal back-relaxation.
Experimental Setup:
-
Light Source: 405 nm or 450 nm LED (Pump).
-
Detection: UV-Vis Spectrophotometer (Probe).
-
Temperature Control: Peltier cell holder (
C).
Protocol:
-
Baseline: Measure the absorption spectrum of the trans-isomer in the dark. Note
(typically 400–480 nm for push-pull systems). -
Irradiation: Irradiate the sample perpendicular to the beam path until the absorption at
stabilizes (Photostationary State - PSS). -
Thermal Relaxation (
):-
Turn off the LED.
-
Monitor absorbance recovery at
vs. time. -
Data Fitting: Fit the recovery curve to a first-order exponential decay:
-
Validation: If residuals are non-random, check for aggregation (concentration too high) or mixed isomers.
-
Visualizing the Cycle
The following diagram illustrates the energetic pathway and experimental checkpoints.
Figure 1: The photoisomerization cycle of azobenzene derivatives. The green arrow represents the critical thermal relaxation step utilized in optical switching.
Part 3: Advanced Material Integration Protocols
Case A: Nonlinear Optical (NLO) Polymer Films
Application: Holographic data storage and optical limiting.
Matrix Selection: Poly(methyl methacrylate) (PMMA) or Polyimide. Doping Strategy: Guest-Host system (easier) vs. Side-chain Covalent (higher stability).
Fabrication Protocol (Guest-Host):
-
Solution Prep: Dissolve PMMA (1 g) and the synthesized this compound derivative (5–10 wt%) in Chlorobenzene or Cyclohexanone.
-
Note: Use optically pure solvents; filter through 0.2
m PTFE filter.
-
-
Spin Coating:
-
Substrate: Glass slide (cleaned with Piranha solution).
-
Spin: 500 rpm (5s)
2000 rpm (30s). -
Target Thickness: 1–3
m.
-
-
Poling (Critical for NLO):
-
To align the dipoles (break centrosymmetry), apply Corona Poling.
-
Heat film to
C. -
Apply high voltage (5–8 kV) via a needle electrode for 30 mins.
-
Cool to room temp with voltage on.
-
-
Validation: Perform Second Harmonic Generation (SHG) measurement. Signal should vanish if film is heated above
(relaxation of alignment).
Case B: Photopharmacology (Azologization)
Application: Creating light-activated drugs by replacing rigid linkers with azo-groups.
Concept: Replace a biphenyl or stilbene core in a known pharmacophore with an azobenzene unit. Key Constraint: The derivative must be water-soluble or compatible with DMSO stocks for bio-assays.
Workflow Diagram:
Figure 2: Divergent workflows for processing azobenzene derivatives into solid-state materials or bioactive agents.
Part 4: Data Summary & Troubleshooting
Comparative Kinetic Data (Solvent Influence)
The rate of thermal back-relaxation (
| Solvent | Polarity Index | Activation Energy ( | Mechanism Bias | |
| Hexane | 0.1 | ~0.5 | High | Inversion dominated |
| Toluene | 2.4 | ~2.1 | Moderate | Mixed |
| Ethanol | 5.2 | ~15.0 | Low | Rotation dominated |
| DMSO | 7.2 | >50.0 | Very Low | Rotation dominated |
Troubleshooting Guide:
-
Problem: Film is cloudy after spin coating.
-
Cause: Phase separation between dye and polymer.
-
Fix: Reduce dye loading (<5%) or functionalize the dye with alkyl chains to match polymer hydrophobicity.
-
-
Problem: No photo-switching observed.
-
Cause: Aggregation (H-aggregates) suppresses isomerization.
-
Fix: Check UV-Vis for blue-shifted broad bands. Dilute sample or add bulky substituents (e.g., tert-butyl) to the azo ring to prevent stacking.
-
References
-
Synthesis of this compound Derivatives
- Source: PrepChem.
-
URL:[Link]
-
Mechanistic Study of Isomerization
- Title: "Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomeriz
- Source: ResearchG
-
URL:[Link]
-
Nonlinear Optical Properties
- Title: "Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety."
- Source: ACS Public
-
URL:[Link]
-
Photopharmacology Applications
-
Disperse Orange 3 Characterization
-
Title: "Disperse Orange 3 - General Description and Applications."
-
Source: Sigma-Aldrich.[1]
-
Sources
Application Notes & Protocols: Electrochemical Detection of 4-Aminoazobenzene
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of electrochemical methods for the sensitive and selective detection of 4-aminoazobenzene (4-AAB). Moving beyond a simple recitation of steps, this document delves into the fundamental principles, explains the rationale behind experimental choices, and presents detailed, field-proven protocols for sensor fabrication and analysis. We will explore the modification of glassy carbon electrodes (GCEs) and discuss the application of voltammetric techniques, particularly Differential Pulse Voltammetry (DPV), for achieving low detection limits. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and experimental reproducibility.
Introduction: The "Why" of this compound Detection
This compound (4-AAB), also known as aniline yellow, is an aromatic amine and a primary metabolite of certain azo dyes. Its detection is of significant interest due to its classification as a potential carcinogen and its prevalence as an environmental contaminant stemming from the textile, printing, and leather industries.[1][2] Traditional analytical methods for its detection can be time-consuming and require sophisticated instrumentation. Electrochemical methods, however, offer a compelling alternative, providing rapid, low-cost, and highly sensitive analysis suitable for both laboratory and in-field applications.[1]
The core of electrochemical detection lies in probing the redox properties of the target analyte. 4-AAB possesses electroactive moieties—specifically the amine (-NH2) and azo (-N=N-) groups—that can be oxidized or reduced at an electrode surface under an applied potential. The resulting current is directly proportional to the concentration of 4-AAB, forming the basis for its quantification.
The Principle of Voltammetric Detection
Voltammetry is a category of electroanalytical methods where information about an analyte is derived by measuring the current as the potential is varied.[3] For 4-AAB, the detection is typically based on its electrochemical oxidation. The primary oxidation event occurs at the amine group, which is more readily oxidized than the azo group.[4][5]
The general mechanism involves the transfer of electrons from the 4-AAB molecule to the working electrode surface. The efficiency of this electron transfer, and thus the sensitivity of the measurement, is highly dependent on the properties of the electrode. A bare Glassy Carbon Electrode (GCE) can detect 4-AAB, but its performance is often limited by slow electron transfer kinetics and fouling (adsorption of oxidation products on the electrode surface).
To overcome these limitations, the GCE surface is often modified with nanomaterials or polymers. These modifications serve several key purposes:
-
Increased Surface Area: Provides more sites for the electrochemical reaction to occur, amplifying the current signal.
-
Enhanced Electron Transfer: Materials like carbon nanotubes or metallic nanoparticles can act as "electron wires," facilitating faster and more efficient electron transfer between the analyte and the electrode.
-
Catalytic Activity: Some modifiers can lower the activation energy of the oxidation reaction, resulting in a lower oxidation potential and improved selectivity.
-
Anti-Fouling Properties: Polymeric films can prevent the electrode surface from becoming passivated by reaction byproducts.[6]
Differential Pulse Voltammetry (DPV) is a particularly effective technique for quantification.[7] It involves applying a series of regular voltage pulses on top of a linear potential sweep. The current is measured twice for each pulse—once before and once near the end. The difference between these two currents is plotted against the potential.[3] This differential measurement effectively minimizes the contribution from non-faradaic (charging) current, resulting in a peak-shaped output with a significantly improved signal-to-noise ratio and lower detection limits compared to other voltammetric techniques like Cyclic Voltammetry (CV).[8]
Featured Protocol: 4-AAB Detection Using a Multi-Walled Carbon Nanotube-Modified Glassy Carbon Electrode (MWCNT/GCE)
This protocol details the fabrication and application of a highly sensitive sensor for 4-AAB based on a GCE modified with Multi-Walled Carbon Nanotubes (MWCNTs).
Scientist's Note: MWCNTs are chosen for their exceptional electrical conductivity, high surface area, and chemical stability. They create a porous, three-dimensional network on the electrode surface, dramatically enhancing the electroactive area and promoting the diffusion of 4-AAB to the reaction sites, which leads to a significant amplification of the oxidation signal.
Instrumentation and Reagents
-
Instrumentation: Potentiostat/Galvanostat with a three-electrode cell setup.
-
Electrodes:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE, typical diameter 3 mm).
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl).
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
-
Reagents:
-
This compound (analytical standard).
-
Multi-Walled Carbon Nanotubes (MWCNTs).
-
N,N-Dimethylformamide (DMF).
-
Alumina powder (0.3 and 0.05 µm) for polishing.
-
Phosphate Buffer Solution (PBS, 0.1 M, pH 7.0).
-
Potassium ferricyanide (K₃[Fe(CN)₆]).
-
Potassium chloride (KCl).
-
Deionized (DI) water.
-
Sensor Fabrication Workflow
The fabrication process involves a meticulous cleaning of the GCE followed by the deposition of the MWCNT modifier.
Caption: Workflow for MWCNT-Modified GCE Sensor Fabrication.
Step-by-Step Protocol
Part A: Glassy Carbon Electrode (GCE) Pre-treatment
-
Mechanical Polishing: Polish the GCE surface to a mirror finish using a polishing cloth with 0.3 µm alumina slurry, followed by 0.05 µm alumina slurry.[9] Rinse thoroughly with DI water between steps.
-
Sonication: Sonicate the polished electrode in a 1:1 solution of ethanol and DI water for 2-3 minutes, followed by sonication in DI water for another 2-3 minutes to remove any adhered alumina particles.
-
Electrochemical Cleaning: In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 10-15 cycles until a stable cyclic voltammogram is obtained. This step electrochemically cleans and activates the surface.
-
Final Rinse: Rinse the electrode thoroughly with DI water and allow it to dry at room temperature.
Part B: Preparation and Deposition of MWCNT Modifier
-
Dispersion Preparation: Accurately weigh 1 mg of MWCNTs and add it to 1 mL of DMF.
-
Ultrasonication: Sonicate the mixture for at least 30-60 minutes to obtain a homogenous, black dispersion.
-
Scientist's Note: Proper dispersion is critical. Agglomerated nanotubes will result in a non-uniform and poorly conductive film, leading to low sensitivity and poor reproducibility.
-
-
Drop-Casting: Carefully drop-cast a small, precise volume (e.g., 5 µL) of the MWCNT/DMF dispersion onto the cleaned GCE surface.[10]
-
Drying: Allow the solvent to evaporate completely under an infrared lamp or in a desiccator at room temperature. The result is the MWCNT/GCE sensor.
Part C: Electrochemical Detection of 4-AAB
-
Cell Assembly: Assemble the three-electrode cell with the fabricated MWCNT/GCE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode in a voltammetric cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
Background Scan: Record a DPV scan of the blank PBS solution to establish the background current.
-
Analyte Addition: Add a known concentration of 4-AAB stock solution to the cell and stir for ~30 seconds to ensure homogeneity.
-
Measurement: After the solution becomes quiescent, run the DPV scan. An oxidation peak corresponding to 4-AAB should appear around +0.5 V to +0.6 V.
-
Calibration Curve: Repeat steps 3 and 4 with successive additions of the 4-AAB stock solution to build a calibration curve (peak current vs. concentration).
Performance Characteristics
The performance of an electrochemical sensor is defined by several key metrics. The table below compares typical performance characteristics for 4-AAB detection using a bare GCE versus a modified GCE, based on data synthesized from multiple studies on similar analytes.[11][12][13]
| Parameter | Bare Glassy Carbon Electrode (GCE) | Modified Electrode (e.g., MWCNT/GCE) | Rationale for Improvement |
| Oxidation Potential | ~ +0.65 V | ~ +0.55 V | Catalytic effect of the modifier lowers the overpotential required for oxidation. |
| Linear Range | 1.0 µM - 100 µM | 0.05 µM - 150 µM | Enhanced sensitivity and surface area extend the quantifiable range to lower concentrations. |
| Limit of Detection (LOD) | ~ 0.5 µM | ~ 0.02 µM | Signal amplification from the modifier leads to a significantly lower detection limit. |
| Reproducibility (RSD) | < 5% | < 3% | The controlled modification process provides a more consistent and regenerable surface. |
Note: These values are representative and can vary based on specific experimental conditions and the exact nature of the modifier.
Mechanism of Electrochemical Oxidation
The electrochemical oxidation of 4-AAB at the electrode surface is an irreversible process primarily involving the amine group. The reaction is pH-dependent, indicating the involvement of protons.[4] The generally accepted mechanism involves the loss of two electrons and two protons from the amine group to form a quinone-diimine type structure.[5][14][15]
Caption: Proposed electrochemical oxidation pathway for 4-AAB.
Scientist's Note: The irreversibility of the oxidation peak, often confirmed by the absence of a corresponding reduction peak in Cyclic Voltammetry, is a key characteristic.[4] This indicates that the oxidized product is unstable and likely undergoes subsequent chemical reactions or is not electrochemically reducible within the potential window. The shift in peak potential with changing pH can be used to determine the number of protons and electrons involved in the rate-determining step of the reaction.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very weak signal | 1. Improper electrode cleaning/polishing.2. Poorly dispersed or inactive modifier.3. Incorrect pH of buffer solution.4. Analyte degradation. | 1. Re-polish the electrode thoroughly as per protocol.2. Prepare a fresh batch of the modifier dispersion, ensuring adequate sonication.3. Verify the pH of the PBS and adjust if necessary.4. Use a fresh stock solution of 4-AAB. |
| Poor reproducibility / high RSD | 1. Inconsistent volume of modifier drop-cast.2. Non-uniform drying of the modifier film.3. Electrode surface fouling after a measurement. | 1. Use a calibrated micropipette for precise deposition.2. Ensure slow and even evaporation of the solvent.3. After each measurement, gently rinse the electrode or run a few cleaning cycles in blank buffer. |
| Shifting peak potential | 1. Reference electrode instability.2. Change in solution pH.3. High analyte concentration causing surface saturation. | 1. Check/refill the filling solution of the Ag/AgCl electrode.2. Ensure the buffer has sufficient capacity.3. Work within the established linear dynamic range. |
Conclusion
Electrochemical sensors, particularly those based on modified glassy carbon electrodes, present a powerful platform for the detection of this compound. By leveraging the unique properties of nanomaterials like MWCNTs and employing sensitive techniques such as Differential Pulse Voltammetry, researchers can achieve low limits of detection, wide linear ranges, and excellent reproducibility. The protocols and insights provided in this guide offer a robust framework for developing and validating these methods, enabling accurate and efficient quantification of this important analyte in various matrices.
References
-
Electrochemical Studies on Photoactively Conducting Poly(this compound) Coating: Electrochromic Property. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
differential pulse voltammetry (09136). (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 30, 2026, from [Link]
-
Modified Electrochemical Sensors for the Detection of Selected Food Azo Dyes: A Review. (2023). ChemElectroChem, 11(4). [Link]
-
Glassy Carbon Electrode Modified with N-Doped Reduced Graphene Oxide Sheets as an Effective Electrochemical Sensor for Amaranth Detection. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Binder-Free Modification of a Glassy Carbon Electrode by Using Porous Carbon for Voltammetric Determination of Nitro Isomers. (2019). ACS Omega. [Link]
-
Differential pulse voltammetry. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Electrochemical detection of carcinoembryonic antigen. (2018). Biosensors & Bioelectronics, 102, 46-51. [Link]
-
Overview on the Design of Magnetically Assisted Electrochemical Biosensors. (2021). MDPI. Retrieved January 30, 2026, from [Link]
-
Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. (2022). RSC Publishing. [Link]
-
Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. (2021). PMC. [Link]
-
A paper-based chromogenic strip and electrochemical sensor for the detection of 4-(dimethylamino)azobenzene. (2024). Analytical Methods. [Link]
-
Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. (2021). PMC. [Link]
-
Detection of Ofloxacin by Differential Pulse Voltammetry in Drugs Based on a Novel p-Aminobenzene Sulfonic Acid/Graphene Electrochemical Sensor. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Electrochemistry of Azobenzenes and Its Potential for Energy Storage. (2024). The Journal of Organic Chemistry. [Link]
-
Label-Free Electrochemical Test of Protease Interaction with a Peptide Substrate Modified Gold Electrode. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Binder-Free Modification of a Glassy Carbon Electrode by Using Porous Carbon for Voltammetric Determination of Nitro Isomers. (2019). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Electrochemical Study of Vinylsulphone Azo Dye Reactive Black 5 And Its Determination at Glassy Carbon Electrode. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. (1980). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights. (2024). PMC. [Link]
-
BOARD OF SCHOOL EDUCATION HARYANA - Syllabus and Chapter wise division of marks. (n.d.). Retrieved January 30, 2026, from [Link]
-
Electrochemical Oxidation of p-Aminoacetanilide in Aqueous Solutions: A Green Electrochemical Protocol for the Synthesis of Azo Dyes. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A paper-based chromogenic strip and electrochemical sensor for the detection of 4-(dimethylamino)azobenzene - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glassy Carbon Electrode Modified with N-Doped Reduced Graphene Oxide Sheets as an Effective Electrochemical Sensor for Amaranth Detection | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Aminoazobenzene in the Synthesis of Disperse and Oxazine Dyes
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the versatile applications of 4-aminoazobenzene in the synthesis of both disperse and oxazine dyes. This document outlines detailed protocols, explains the underlying chemical principles, and offers insights into the practical aspects of these synthetic routes.
Introduction: The Versatility of this compound as a Chromophoric Building Block
This compound is a critical diazo component and intermediate in the synthesis of various dyes. Its rigid azo-benzene structure forms the backbone of many chromophores, while the terminal amino group offers a reactive site for further chemical modification. This unique combination of a strong chromophore and a reactive functional group makes it an ideal starting material for creating a diverse range of dyes with tailored properties.
This guide will explore two key applications:
-
Synthesis of Disperse Dyes: These are non-ionic dyes with low water solubility, ideal for coloring hydrophobic fibers like polyester and acetate. We will detail the synthesis of a representative disperse dye, Disperse Orange 1, through the diazotization of this compound and subsequent coupling.
-
Synthesis of Oxazine Dyes: Oxazine dyes are heterocyclic compounds containing an oxazine ring system. They are known for their bright colors and are used in various applications, including as textile dyes and biological stains. We will outline a protocol for the synthesis of a basic oxazine dye structure starting from this compound.
Synthesis of Disperse Dyes: A Protocol for Disperse Orange 1
Disperse dyes are characterized by their insolubility in water and their ability to be finely dispersed in an aqueous medium for dyeing synthetic fibers. The synthesis of Disperse Orange 1 (4-(phenyldiazenyl)naphthalen-1-ol) is a classic example of utilizing this compound.
Underlying Principle: Diazotization and Azo Coupling
The synthesis hinges on two fundamental reactions in azo dye chemistry:
-
Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium ion is a potent electrophile.
-
Azo Coupling: The highly reactive diazonium salt is then coupled with a nucleophilic aromatic compound, in this case, 1-naphthol. The coupling reaction is an electrophilic aromatic substitution.
Experimental Workflow: Synthesis of Disperse Orange 1
Caption: Workflow for the synthesis of Disperse Orange 1.
Detailed Protocol: Synthesis of Disperse Orange 1
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
1-Naphthol (α-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 2.0 g of this compound in 10 mL of concentrated HCl and 20 mL of water. Stir until a homogenous solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution with constant stirring. The addition should take approximately 10 minutes.
-
After the addition is complete, continue stirring for another 15 minutes in the ice bath. The formation of the diazonium salt is indicated by a slight color change.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 1.5 g of 1-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring. A colored precipitate of Disperse Orange 1 will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Filter the crude dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain purified Disperse Orange 1.
-
Dry the purified crystals in a desiccator.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Orange-red crystalline powder |
| Yield | Typically 80-90% |
| Melting Point | ~192-195 °C |
| λmax (in Ethanol) | ~470-480 nm |
Synthesis of Oxazine Dyes: A General Protocol
The synthesis of oxazine dyes from this compound involves a multi-step process, typically starting with the nitrosation of a secondary amine derivative of this compound, followed by condensation and cyclization.
Underlying Principle: Condensation and Oxidative Cyclization
The core of oxazine dye synthesis from an amino-functionalized precursor involves:
-
Formation of a Nitrosamine: The secondary amine derivative of the dye intermediate is reacted with nitrous acid to form a nitrosamine.
-
Condensation: This intermediate is then condensed with a suitable coupling partner, often a phenol or naphthol derivative.
-
Oxidative Cyclization: The resulting intermediate undergoes an oxidative cyclization to form the characteristic oxazine ring structure. This step often requires an oxidizing agent.
Experimental Workflow: General Synthesis of an Oxazine Dye
Caption: General workflow for the synthesis of an oxazine dye.
General Protocol for Oxazine Dye Synthesis
This protocol outlines a general pathway. The specific secondary amine derivative and coupling partner will determine the final dye structure and properties.
Materials:
-
Secondary amine derivative of this compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
A suitable phenol or naphthol derivative (e.g., resorcinol)
-
An oxidizing agent (e.g., air, ferric chloride)
-
Appropriate solvents (e.g., ethanol, acetic acid)
Procedure:
Part A: Nitrosation
-
Dissolve the secondary amine derivative of this compound in a suitable solvent mixture (e.g., ethanol and dilute HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise with constant stirring.
-
Continue stirring at 0-5 °C for 30-60 minutes to ensure complete formation of the nitrosamine intermediate.
Part B: Condensation and Cyclization
-
In a separate flask, dissolve the phenol or naphthol derivative in a suitable solvent.
-
Add the cold nitrosamine solution to the phenol/naphthol solution.
-
Add the oxidizing agent (if required) and heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Part C: Isolation and Purification
-
The crude oxazine dye may precipitate upon cooling or after pouring the reaction mixture into water.
-
Filter the crude product.
-
Purify the dye using an appropriate technique, such as column chromatography or recrystallization from a suitable solvent system.
-
Dry the purified dye and characterize it using spectroscopic methods (UV-Vis, NMR, Mass Spectrometry).
Safety and Handling
-
This compound and its derivatives are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately in solution. Never attempt to isolate dry diazonium salts.
-
Concentrated acids and bases are corrosive. Handle with care.
References
-
Title: Azo Dyes: Synthesis, Properties, and Applications Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL: [Link]
-
Title: Synthesis and Application of Disperse Dyes Source: Journal of Chemical Education URL: [Link]
-
Title: The Chemistry of Synthetic Dyes Source: Elsevier URL: [Link]
-
Title: Oxazine Dyes Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Aminoazobenzene
Status: Operational Ticket ID: #AZO-SYN-004 Subject: Optimization, Troubleshooting, and Purification of 4-Aminoazobenzene Assigned Specialist: Senior Application Scientist
Executive Summary & Core Methodology
User Query: "I need a high-yield protocol for this compound. My direct coupling attempts result in low yields and tarry byproducts."
Specialist Response: Direct coupling of benzenediazonium chloride with aniline is mechanistically unfavorable for high-yield synthesis because the amino group directs coupling to the nitrogen atom (forming diazoaminobenzene) rather than the carbon ring.
To achieve high yields (>85%) and high purity , you must utilize the Rearrangement Method . This is a two-stage process:
-
Kinetic Control: Formation of the intermediate 1,3-diphenyltriazene (Diazoaminobenzene).
-
Thermodynamic Control: Acid-catalyzed rearrangement to the para-isomer (this compound).
The Reaction Pathway (Visualization)
The following diagram illustrates the critical rearrangement step often missed in low-yield protocols.
Figure 1: The rearrangement mechanism. Direct coupling attempts bypass the Triazene intermediate, leading to poly-azo impurities.
Standard Operating Procedure (The "Gold Standard")
Based on Vogel’s Practical Organic Chemistry and optimized for modern lab safety.
Phase A: Formation of Diazoaminobenzene
Goal: Isolate the yellow triazene intermediate.
-
Diazotization: Dissolve 20mL aniline in 200mL dilute HCl (2.5 M). Cool to 0–5°C in an ice-salt bath. Add NaNO₂ solution (14g in 50mL H₂O) dropwise.
-
Checkpoint: Solution must remain clear. Turbidity indicates phenol formation (temp too high).
-
-
Coupling: Add a solution of 20mL aniline in 50mL dilute acetic acid. Buffer with Sodium Acetate (50g in 100mL H₂O) to maintain pH ~5.
-
Isolation: A yellow precipitate (Diazoaminobenzene) forms. Filter, wash with water, and dry.
-
Yield Target: ~90% crude.
-
Phase B: The Rearrangement (The Yield Maker)
Goal: Convert N-N coupling to C-N coupling.
-
Mixture: Mix 10g of Diazoaminobenzene (from Phase A) with 20g of Aniline and 5g of Aniline Hydrochloride (catalyst).
-
Heating: Heat the mixture to 40–45°C in a water bath. Stir efficiently.
-
Critical Stop Point: After 1 hour, test a small aliquot. If it dissolves completely in dilute acetic acid without evolving nitrogen gas, the rearrangement is complete.
-
-
Precipitation: Pour the reaction mixture into 200mL of dilute Acetic Acid. The aniline remains in solution; the this compound precipitates.
-
Filtration: Collect the solid.
Troubleshooting Guide (FAQ Format)
Q1: My product is a dark, tarry mess instead of a crystalline solid. What happened?
-
Diagnosis: Thermal Decomposition / Oxidation.[1]
-
Root Cause: You likely overheated the rearrangement step. The reaction is exothermic. If the temperature exceeds 55°C, the diazo compound decomposes into phenols and tars.
-
Fix: Maintain strict temperature control (40–45°C). Do not use a direct hot plate; use a temperature-controlled water bath.
Q2: I have a yellow solid, but the melting point is 98°C, not 126°C.
-
Diagnosis: Incomplete Rearrangement.
-
Root Cause: You have isolated the intermediate (Diazoaminobenzene), not the product. This happens if the acid catalyst (Aniline HCl) was omitted or if the heating time was insufficient.
-
Fix: Re-subject the solid to Phase B (Heat with Aniline/Aniline HCl).
Q3: Why do I need to add excess Aniline in Phase B?
-
Explanation: The rearrangement is actually intermolecular. The diazoaminobenzene cleaves into a diazonium ion and aniline; the diazonium ion then attacks the para position of the excess aniline solvent. Without excess aniline, the diazonium ion reacts with itself or decomposes.
Q4: Can I use a "Green" catalyst instead of Aniline Hydrochloride?
-
Yes. Recent protocols utilize K10 Montmorillonite clay or Zeolites as solid acid catalysts.
-
Advantage:[2][3][4] Solvent-free conditions, catalyst is reusable, and workup is simpler (filtration).[5]
-
Protocol: Grind Diazoaminobenzene with K10 clay and heat to 45°C for 30 mins.
Diagnostic Logic Tree
Use this flow to diagnose low yield or purity issues.
Figure 2: Diagnostic logic for common synthesis failures.
Purification & Characterization Data
To achieve pharmaceutical-grade purity (>99%), recrystallization is mandatory.
Solvent Selection Table
| Solvent System | Safety Profile | Yield Recovery | Comments |
| Ethanol / Water (60:40) | High (Green) | 85-90% | Recommended. Dissolve in hot ethanol, add hot water until turbid, cool slowly. |
| Carbon Tetrachloride | Unsafe (Toxic) | 95% | Historical standard (Vogel).Avoid due to carcinogenicity. |
| Ligroin / Cyclohexane | Medium | 80% | Good for removing tarry non-polar byproducts. |
Characterization Benchmarks
Ensure your product meets these specifications before use in downstream applications.
-
Appearance: Orange-red plates or needles.
-
Melting Point: 123–126°C (Sharp).
-
UV-Vis (Methanol):
at 385 nm. -
Solubility: Insoluble in water; soluble in ethanol, ether, and benzene.[6]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for diazoaminobenzene rearrangement).
-
Teimouri, A., & Chermahini, A. N. (2011). Synthesis of aminoazobenzene derivatives using K10 montmorillonite as a green catalyst. Dyes and Pigments, 91(2), 260-264. Link
-
Zarnegar, Z., & Safari, J. (2015).[2] An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts.[2] RSC Advances, 5, 17738-17745.[2] Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 4. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Aminoazobenzene by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-aminoazobenzene via recrystallization. Here, we move beyond a simple procedural outline to offer a comprehensive resource that addresses common challenges, explains the underlying scientific principles, and ensures a robust and reproducible purification process.
Understanding the Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[1][2]
For this compound, a compound that appears as brownish-yellow needles or an orange powder, selecting the appropriate solvent is paramount to achieving high purity.[5]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection: Based on solubility data, ethanol or a dilute ethanol-water mixture is a common choice for recrystallizing this compound.[6][7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid while stirring until it completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[10][11] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10][12]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[9] Slow cooling is crucial for the formation of large, pure crystals.[1][9] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1][9]
-
Drying: Allow the crystals to air-dry on a watch glass or in a desiccator. Do not dry the crystals in an oven if the solvent is flammable.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated enough for crystallization to occur. - The solution is supersaturated: Crystallization has not been initiated.[13] | - Boil off some of the solvent to concentrate the solution. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.[14][15] Add a seed crystal of pure this compound.[15] |
| Oily product forms instead of crystals. | - The solution is cooling too rapidly. [16] - The boiling point of the solvent is higher than the melting point of the solute. - The compound is impure, leading to a melting point depression. | - Reheat the solution to dissolve the oil. Allow it to cool more slowly. An inverted beaker over the flask can help insulate it.[16] - Add slightly more solvent to the hot solution to prevent premature precipitation.[16] |
| Low yield of purified crystals. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[13] - Premature crystallization during hot filtration. - Incomplete crystallization before filtration. - Washing with too much cold solvent or with a solvent that was not sufficiently cold.[13] | - Concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. - Ensure the funnel and receiving flask are pre-warmed before hot filtration.[12] - Allow sufficient time for cooling, including in an ice bath, to maximize crystal formation. - Use a minimal amount of ice-cold solvent for washing. |
| The purified product has a low melting point or appears discolored. | - Impurities are still present. This could be due to rapid crystallization trapping impurities or the chosen solvent not being ideal for separating the specific impurities.[1] - The product may be wet with residual solvent. | - Repeat the recrystallization process. Ensure slow cooling.[1][9] - Consider a different recrystallization solvent or a solvent pair. - Ensure the crystals are completely dry before measuring the melting point. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4] Based on available data, ethanol, or a mixture of ethanol and water, is a good starting point.[6][8] You can perform small-scale solubility tests with various solvents to determine the best option for your specific crude product.[17]
Q2: What are the common impurities in crude this compound?
A2: The synthesis of this compound from aniline can result in impurities such as o-aminoazobenzene.[18] Unreacted starting materials may also be present. The recrystallization process is designed to separate these byproducts.
Q3: Why is slow cooling important for obtaining pure crystals?
A3: Slow cooling allows for the gradual and orderly formation of the crystal lattice.[1][9] This selective process tends to exclude impurity molecules, which remain in the solution. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal structure.[16]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 123-126 °C.[6][19][20] A sharp melting point within this range is a good indicator of purity.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is classified as a substance that may cause cancer and can cause an allergic skin reaction.[21][22] It is also toxic if swallowed and very toxic to aquatic life.[21] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid generating dust.[21]
Visualizing the Recrystallization Workflow
Caption: A flowchart of the key steps in the recrystallization of this compound.
References
-
University of York. Single-solvent recrystallisation. [Link]
-
ChemBK. p-Aminoazobenzene. [Link]
- Unknown Source. Recrystallization-1.doc.pdf. [No valid URL available]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
TradeIndia. This compound at Affordable Price, Analytical Standard, HPLC & GC Suitable. [Link]
-
LookChem. This compound - Descrizione. [Link]
- Unknown Source. Recrystallization - Single Solvent. [No valid URL available]
- Unknown Source.
-
PrepChem.com. Preparation of this compound. [Link]
-
PubChem. This compound | C12H11N3 | CID 6051. [Link]
-
Chemistry LibreTexts. 1.5E: Hot Filtration. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound. [Link]
-
Chemistry LibreTexts. 3.5E: Initiating Crystallization. [Link]
- Unknown Source.
-
Royal Society of Chemistry. Hot gravity filtration | Resource. [Link]
- Google Patents.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubChem. This compound. [Link]
-
Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
-
Royal Society of Chemistry. Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. [Link]
- Unknown Source.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Unknown Source. Crystallisation Techniques. [No valid URL available]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
- Unknown Source.
- Google Patents.
-
Chemistry LibreTexts. 3.5: Inducing Recrystallization. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 60-09-3 [chemicalbook.com]
- 7. This compound CAS#: 60-09-3 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. US4376730A - Preparation of p-aminoazo-benzene from aniline - Google Patents [patents.google.com]
- 19. chembk.com [chembk.com]
- 20. This compound at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]
- 21. chemos.de [chemos.de]
- 22. cdhfinechemical.com [cdhfinechemical.com]
Side reactions to avoid during 4-aminoazobenzene synthesis
Ticket ID: AZO-SYN-004 Subject: Troubleshooting Side Reactions & Yield Optimization Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Core Directive & Safety Protocol
Status: CRITICAL Hazard Warning: 4-Aminoazobenzene is a suspected carcinogen (IARC Group 2B) and skin sensitizer. All procedures below generally require a fume hood, nitrile gloves, and dedicated glassware.
Executive Summary: The synthesis of this compound (p-aminoazobenzene) is deceptively simple. While it appears to be a direct coupling of a diazonium salt with aniline, it is actually a kinetic vs. thermodynamic competition. The most common failure mode is isolating the kinetic intermediate (diazoaminobenzene ) rather than the thermodynamic product. This guide addresses the three primary failure points: Hydrolysis (Phenol), Kinetic Trapping (N-Coupling), and Polymerization (Tars).
Diagnostic Troubleshooting Guide
Issue 1: "My product is an oily, dark liquid instead of a solid."
Diagnosis: Hydrolysis of the Diazonium Salt Root Cause: Temperature control failure during the diazotization step.
Technical Explanation: The benzenediazonium chloride intermediate is thermally unstable.[1] If the temperature exceeds 5°C during the addition of sodium nitrite, the diazonium ion reacts with water (nucleophilic substitution) rather than the aniline coupler. This releases nitrogen gas and forms phenol .[2] Phenol is a liquid that oxidizes rapidly to dark, tarry quinones.
Corrective Action:
-
The Ice-Salt Bath: Use an ice/salt bath (NaCl/Ice ratio 1:3) to maintain the internal temperature between 0°C and 5°C .
-
Rate of Addition: Add the NaNO₂ solution sub-surface via a dropping funnel. If brown fumes (NOx) appear, you are adding too fast or the temperature is too high.
-
Validation: Use Starch-Iodide paper. It should turn blue immediately (excess Nitrite) during addition, but you must avoid a massive excess which destabilizes the system.
Issue 2: "I isolated a yellow crystalline solid, not the expected orange/red dye."
Diagnosis: Kinetic Trap (Formation of Diazoaminobenzene) Root Cause: Failure to perform the acid-catalyzed rearrangement.
Technical Explanation: In neutral or weakly acidic conditions, the diazonium ion attacks the nitrogen atom of the aniline (the most electron-rich site) rather than the para-carbon . This forms diazoaminobenzene (1,3-diphenyltriazene), which is yellow. To get this compound (Red/Orange), you must force the diazo group to migrate from the Nitrogen to the Carbon (C4). This is an intermolecular rearrangement catalyzed by acid (specifically the anilinium ion).
Corrective Action:
-
The "Cooking" Step: You cannot skip the heating step.[3] After the initial coupling (which forms the yellow solid), you must add Aniline Hydrochloride and heat the mixture to 40–50°C for at least one hour.[4]
-
Mechanism: The aniline hydrochloride protonates the triazene, causing it to dissociate back into diazonium and aniline. The diazonium then re-attacks at the para-carbon (thermodynamic product).
Issue 3: "My yield is low and the product is contaminated with black tar."
Diagnosis: Polymerization & Bis-Coupling Root Cause: Incorrect stoichiometry or oxidation.
Technical Explanation:
-
Bis-Coupling: If the diazonium salt is in large excess, it can couple twice to the same aniline ring (2,4-bis(phenylazo)aniline), leading to insoluble dark solids.
-
Oxidation: Aniline is easily oxidized by atmospheric oxygen at high temperatures, forming polyaniline tars ("aniline black").
Corrective Action:
-
Stoichiometry: Ensure a strict 1:1 molar ratio (or slight excess of aniline) during the rearrangement.
-
Vigorous Stirring: The rearrangement often involves a multiphase system (solid/liquid). High-shear stirring ensures the catalyst (aniline HCl) contacts the solid diazoaminobenzene.
Optimized Standard Operating Procedure (SOP)
Protocol Code: SOP-AZO-REARRANGE-01 Reference Basis: Vogel’s Textbook of Practical Organic Chemistry [1] & Organic Syntheses [2].
| Phase | Step | Critical Parameter |
| 1. Diazotization | Dissolve Aniline (20g) in HCl (50mL) + Water (100mL). Cool to 0°C. | T < 5°C (Internal Probe) |
| Add NaNO₂ (16g in 75mL H₂O) dropwise. | Starch-Iodide: Blue | |
| 2. N-Coupling | Add Aniline (20g) dissolved in dilute HCl. | pH: Keep acidic (pH 3-5) |
| Observation: Yellow precipitate forms (Diazoaminobenzene).[5] | Do not filter yet. | |
| 3. Rearrangement | Add Aniline Hydrochloride (10g). | Catalyst Essential |
| Heat mixture to 45°C for 1 hour with vigorous stirring. | T: 40-50°C. >60°C = Tars. | |
| Observation: Solid turns from Yellow | Color Change | |
| 4. Isolation | Pour into excess dilute Acetic Acid.[4] Filter solid. | Removes unreacted aniline. |
| 5. Purification | Recrystallize from Carbon Tetrachloride (CCl₄) or Ethanol/Water. | mp: 123–126°C |
Reaction Pathway Visualization
The following diagram illustrates the competition between the Kinetic Trap (Yellow) and the Thermodynamic Product (Red), along with the critical failure path (Phenol).
Caption: Figure 1. Reaction cascade showing the kinetic trap (Yellow) and the requisite rearrangement step to achieve the target (Green).
Quantitative Data: Yield vs. Temperature
The following table summarizes the impact of rearrangement temperature on product distribution (Data approximated from kinetic studies [3]).
| Rearrangement Temp (°C) | % Diazoaminobenzene (Yellow) | % this compound (Red) | % Tarry Byproducts |
| 20°C | 85% (Incomplete) | 10% | 5% |
| 45°C (Optimal) | < 5% | 80-90% | 10% |
| 80°C | 0% | 40% | 60% (Degradation) |
References
-
Vogel, A. I. (1989).[6][7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical. (See Section: Aromatic Substitution, Preparation of p-Aminoazobenzene).
-
Organic Syntheses. (1936). p-Aminoazobenzene.[8][9][10] Org. Synth. 1936, 16, 1.
-
Pentimalli, L. (1982). Kinetics and Mechanism of the Rearrangement of Diazoaminobenzene. Journal of the Chemical Society, Perkin Transactions 2.
Disclaimer: This guide is for educational and research purposes. Always consult the Material Safety Data Sheet (MSDS/SDS) before handling azo dyes or diazonium salts.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. p-Aminoazobenzene [drugfuture.com]
Optimizing reaction conditions for diazotization of aniline
Topic: Optimization & Troubleshooting of Aniline Diazotization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Support Guide
Introduction
The diazotization of aniline is a pivotal transformation in organic synthesis, serving as the gateway to Sandmeyer reactions, azo coupling (dyes), and Schiemann reactions. While conceptually simple, the reaction is kinetically sensitive. Failure to control critical parameters leads to rapid decomposition, tar formation (via N-coupling), or safety hazards associated with unstable diazonium salts.
This guide functions as a Tier-2 Technical Support resource, addressing the "Why" and "How" of reaction failures.
Module 1: Critical Parameters & Optimization (FAQ)
Q1: Why is the standard protocol strictly limited to 0–5 °C? Can I run it at room temperature?
Technical Insight: You must maintain the temperature between -5 °C and 5 °C .
-
Thermal Instability: Benzenediazonium chloride is thermally unstable. Above 5 °C, the salt undergoes nucleophilic attack by water (hydrolysis), evolving nitrogen gas (
) and generating phenol. This is an irreversible yield loss. -
Safety: Rapid evolution of
in a closed or restricted vessel can lead to over-pressurization. -
Exception: Some electron-deficient anilines (e.g., nitroanilines) produce more stable diazonium salts that may require higher temperatures (10–15 °C) to solubilize the starting material, but this is non-standard.
Q2: I used 1.0 equivalent of HCl, but the yield was poor and the mixture turned black. Why?
Root Cause: Insufficient Acid / Self-Coupling.
Optimization: You need 2.5 to 3.0 equivalents of mineral acid (HCl or
-
Mechanism: The reaction requires protons to generate the active nitrosating species (
or ) from nitrite. -
Prevention of Side Reactions: If the acidity is too low, free aniline remains in equilibrium. The generated diazonium salt is an electrophile and will attack the free aniline (nucleophile) to form diazoaminobenzene (triazene) , a yellow/brown tar.
-
Rule of Thumb: The reaction mixture must remain strongly acidic (pH < 2) throughout the addition of nitrite.
Q3: How do I accurately determine the endpoint?
Protocol: The Starch-Iodide External Indicator. Do not rely on stoichiometry alone. Nitrite quality varies.
-
Take a drop of the reaction mixture.
-
Place it on starch-iodide paper.
-
Instant Blue/Black: Indicates excess nitrous acid (
), meaning diazotization is complete. -
No Color/Slow Color: Insufficient nitrite; add more.
-
Wait 15 mins: The test must remain positive 15 minutes after the last addition to ensure the reaction isn't just slow.
Module 2: Troubleshooting Guide
Use this logic flow to diagnose reaction failures immediately.
Common Failure Modes
| Symptom | Probable Cause | Technical Fix |
| Rapid Gas Evolution (Bubbling) | Thermal Decomposition | Immediate cooling required. Check internal temp. If temp is <5°C, ensure stirring is adequate to prevent hot-spots. |
| Formation of Yellow/Brown Precipitate (Tar) | Triazene Formation (Coupling) | Acidity is too low. Add conc. HCl immediately. Ensure >2.5 eq acid was used. |
| Reaction Mixture Solidifies | Solubility Limit | Aniline hydrochloride is insoluble. Add water or switch to |
| Low Yield in Subsequent Step | Excess Nitrous Acid | Excess |
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing common diazotization anomalies.
Module 3: Standardized Experimental Protocol
Objective: Synthesis of Benzenediazonium Chloride Solution (0.1 mol scale).
Reagents
-
Aniline: 9.3 g (0.1 mol)
-
Hydrochloric Acid (conc. 37%): 25 mL (approx. 0.3 mol) — 3.0 eq
-
Sodium Nitrite (
): 7.0 g (0.101 mol) dissolved in 15 mL water. -
Urea: ~0.5 g (for quenching).
Step-by-Step Methodology
-
Acidification:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, add 25 mL of water and 25 mL of conc. HCl.
-
Note: Always add acid to water.
-
-
Amine Addition:
-
Slowly add 9.3 g of Aniline. The mixture may warm up; aniline hydrochloride may precipitate as white crystals. This is normal.
-
-
Cooling:
-
Place the flask in an ice-salt bath . Cool the internal mixture to 0–2 °C .
-
Critical: Stirring must be vigorous to suspend the amine salt.
-
-
Diazotization:
-
Add the Sodium Nitrite solution dropwise via an addition funnel or pipette.
-
Rate Control: Ensure the temperature does not exceed 5 °C during addition.
-
The precipitate should gradually dissolve, resulting in a clear (or slightly yellow) solution.
-
-
Verification:
-
After addition is complete, stir for 10 minutes.
-
Perform Starch-Iodide Test .
-
Result: Immediate blue/black color required.
-
If Negative: Add aliquots of 0.5 g
until positive.
-
-
-
Quenching (The "Cleanup"):
-
Add small amounts of solid Urea to the solution until the starch-iodide test is negative (remains white). This destroys excess nitrous acid which can cause side reactions in the next step.
-
Reaction:
.
-
Module 4: Reaction Mechanism & Control Points
Understanding the mechanism clarifies why the conditions (Acid, Temp) are non-negotiable.
Figure 2: Mechanistic pathway highlighting the critical risk of Triazene formation at low acidity.
References
-
Organic Syntheses. Diazotization of Aniline and Preparation of Iodobenzene. Coll. Vol. 2, p.351 (1943). [Link]
-
PubChem. Benzenediazonium Chloride - Compound Summary. National Library of Medicine. [Link]
- Vogel's Textbook of Practical Organic Chemistry.Aromatic Diazonium Salts. 5th Edition. Longman Scientific & Technical. (Standard Academic Reference).
Technical Support Center: Safe Handling & Disposal of 4-Aminoazobenzene
Status: Operational Ticket ID: CHEM-SUP-4AAB-001 Subject: Technical Protocols for 4-Aminoazobenzene (CAS 60-09-3) Waste Management Assigned Specialist: Senior Application Scientist, Chemical Safety Division
Executive Summary
This compound (4-AAB) is an azo dye intermediate classified as a Carcinogen (Category 1B/2B) and a Skin Sensitizer . Unlike general organic waste, 4-AAB presents a dual threat: immediate toxicity through skin absorption/inhalation and long-term environmental persistence (H410).
Critical Warning: Do not attempt to "neutralize" 4-AAB using standard oxidative (bleach) or reductive methods at the bench. These reactions often cleave the azo bond (
Part 1: Immediate Response & Troubleshooting (FAQs)
Q1: I have spilled solid this compound powder on the bench. How do I clean it without generating dust?
Diagnosis: Dry sweeping creates carcinogenic aerosols. Protocol:
-
Isolate: Evacuate non-essential personnel.
-
PPE Upgrade: Wear a P100/N95 respirator, double nitrile gloves, and a Tyvek lab coat.
-
Wet Method: Cover the spill gently with paper towels dampened with ethanol or acetone . Do not use water initially, as 4-AAB has low water solubility (~30 mg/L), making water ineffective for capture.
-
Capture: Wipe inward from the periphery to the center.
-
Disposal: Place all towels and gloves into a wide-mouth jar labeled "Hazardous Waste: Solid Toxic (this compound)."
Q2: Can I use bleach (Sodium Hypochlorite) to degrade the dye in my glassware before washing?
Answer: NO. Mechanism of Failure: While hypochlorite can oxidize the azo linkage, the reaction is non-specific and often incomplete. It can generate chlorinated aromatic amines or chloramines, which may be more volatile and toxic than the parent compound. Correct Workflow:
-
Triple Rinse: Rinse glassware 3x with a small volume of acetone.
-
Segregate: Collect the acetone rinsate as Halogenated/Non-Halogenated Organic Waste (depending on your facility's solvent stream).
-
Wash: Only after the rinsate is clear should the glassware enter the general wash cycle.
Q3: My waste container has formed a precipitate. Is it safe to add more solvent?
Troubleshooting: 4-AAB is incompatible with strong acids and strong oxidizers.
-
If the waste stream is acidic: 4-AAB can form diazonium salts, which are unstable and potentially explosive when dry.
-
Action: Check the pH of the waste container. If pH < 3, do not add more waste. Notify EHS immediately for a specialized pickup.
Part 2: Visualized Workflows
Figure 1: Spill Response Logic Flow
This decision tree guides you through the critical "Wet Wipe" technique to prevent aerosolization.
Caption: Protocol for containment of carcinogenic azo dyes, prioritizing dust suppression.
Figure 2: Waste Stream Segregation
Correctly classifying 4-AAB waste prevents dangerous incompatibility reactions in bulk storage.
Caption: Decision tree for segregating 4-AAB waste streams to ensure EPA/RCRA compliance.
Part 3: Technical Data & Specifications
Chemical Profile & Hazard Identification
| Parameter | Specification |
| CAS Number | 60-09-3 |
| Molecular Formula | |
| Appearance | Yellow to orange crystals/powder |
| Solubility | Water: Low (~30 mg/L); Soluble in Ethanol, Acetone, DMSO |
| GHS Classification | Carc.[1][2] 1B/2B (May cause cancer), Aquatic Acute 1 |
| Hazard Statements | H350: May cause cancer.H317: May cause allergic skin reaction.H410: Very toxic to aquatic life with long-lasting effects.[3][4] |
| Incompatibilities | Strong oxidizers (peroxides), Strong acids (potential for explosive diazonium salts). |
Personal Protective Equipment (PPE) Matrix
| Zone | Required Gear | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of carcinogenic dust particulates. |
| Dermal | Double Nitrile Gloves (0.11mm min) | 4-AAB can permeate skin. Change outer gloves immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient against fine dust ingress. |
| Body | Tyvek® Lab Coat (Disposable) | Prevents accumulation of dye on reusable cotton lab coats. |
Part 4: Validated Disposal Protocol
Objective: Total destruction of the azo chromophore and aromatic rings via high-temperature incineration.
-
Preparation:
-
Ensure waste is pH neutral (pH 6-8).
-
Do not fill containers >90% full (leave headspace for expansion).
-
Label clearly: "Contains this compound - Carcinogen - Toxic."[4]
-
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys. Note: Avoid metal containers if acidic impurities are possible.
-
-
Final Disposal:
-
Transfer to facility Hazardous Waste Management.
-
Designated Method: Incineration at >1000°C with scrubber systems (to capture nitrogen oxides).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6051, p-Aminoazobenzene. PubChem.[5] [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. ECHA. [Link]
-
International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–134. IARC.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.[7] [Link]
Sources
- 1. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 2. This compound CAS#: 60-09-3 [m.chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Textiles - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Safe Handling of 4-Aminoazobenzene & Metal Salt Complexes
Case ID: 4AAB-MS-HAZ-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Chemical Safety Division
Executive Technical Brief
Subject: Mitigation of Sensitization and Explosive Decomposition in 4-Aminoazobenzene (4-AAB) Metal Coordination Workflows.
Operational Context: this compound (CAS 60-09-3) is a prototypical azo dye often used as a ligand in coordination chemistry and MOF (Metal-Organic Framework) synthesis. While 4-AAB itself is generally stable at ambient temperatures, it possesses a latent instability inherent to the azo (-N=N-) linkage.
The Critical Hazard: The "management" of this hazard refers to the strict control of the sensitization Effect . When 4-AAB is brought into contact with metal salts—particularly transition metals (Fe, Cu, Ag) or those with oxidizing anions (Nitrates, Perchlorates)—the activation energy for the homolytic cleavage of the azo bond is significantly lowered. This can transform a relatively stable solid into a shock-sensitive high explosive or induce runaway exothermic decomposition.
Core Mechanism of Failure:
-
Coordination: Metal ions coordinate to the azo nitrogen lone pairs.
-
Bond Weakening: Back-bonding withdraws electron density from the -N=N- bond, weakening the bond order.
-
Catalytic Cleavage: Thermal or mechanical energy triggers the release of nitrogen gas (
), leading to rapid volume expansion and detonation.
Troubleshooting & Diagnostic Guide
This section addresses specific "symptoms" observed during experimental workflows.
Issue A: Rapid Exotherm or "Fuming" During Ligand Addition
User Report: "I added solid 4-AAB to my metal nitrate solution, and the flask immediately heated up and emitted orange fumes."
-
Diagnosis: You have triggered a Metal-Catalyzed Oxidative Decomposition . The nitrate anion acts as an oxidizer, while the metal ion catalyzes the breakdown of the azo linkage.
-
Immediate Action:
-
Do NOT seal the vessel. Pressure buildup will cause rupture.
-
Crash Cooling: Immediately immerse the reaction vessel in an ice/water bath to quench the kinetics.
-
Dilution: If safe, add a large volume of cold, inert solvent (e.g., water or ethanol) to act as a thermal heat sink.
-
-
Prevention Protocol:
-
Never add solids to oxidizers. Dissolve 4-AAB in a solvent before mixing with metal salts.
-
Anion Swap: Switch from Nitrate (
) or Perchlorate ( ) salts to Chloride ( ) or Sulfate ( ). Non-oxidizing anions drastically reduce explosion risk.
-
Issue B: Precipitate Changed Color (Darkening) and is Shock Sensitive
User Report: "The orange precipitate turned dark brown/black overnight. When I tried to scrape it from the filter frit, it popped/snapped."
-
Diagnosis: Formation of a High-Energy Coordination Polymer or Metal-Azide impurity . If the reaction involved any azide sources or if the azo bond cleaved to form metal-nitride species, the solid is now a primary explosive.
-
Immediate Action:
-
Stop Manipulation: Do not scrape, grind, or sonicate.
-
Chemical Desensitization: Wet the solid immediately with a compatible solvent (water/ethanol) to remove friction sensitivity.
-
Neutralization: Treat the wet slurry with a dilute acid (if compatible) or a chelating agent (EDTA) to strip the metal ions, breaking the energetic coordination complex.
-
-
Root Cause: Drying metal-azo complexes creates a friction-sensitive interface.
-
Corrective Protocol: Always keep these complexes "solvent-wet" during handling. Never dry to 0% solvent content unless Differential Scanning Calorimetry (DSC) confirms stability.
Experimental Protocols & Safety Systems
Protocol 1: Safe Synthesis of Metal-Azo Complexes
Objective: To synthesize metal-4-AAB complexes while mitigating sensitization risks.
Prerequisites:
-
Solvent: Ethanol or Acetonitrile (High heat capacity, non-halogenated).
-
Atmosphere: Nitrogen or Argon (excludes oxygen to prevent radical propagation).
-
Temperature Limit: Reaction must remain < 60°C.
Step-by-Step Workflow:
-
Ligand Solubilization (The Buffer Step):
-
Dissolve 1.0 eq of this compound in Ethanol. Ensure complete dissolution.
-
Why? Solvation shells stabilize the azo group and prevent "hot spots" of solid-solid contact.
-
-
Metal Salt Preparation:
-
Dissolve 1.0 eq of Metal Salt (Preferably Chloride/Acetate) in minimal water/ethanol.
-
Critical Check: If using Nitrates, ensure the solution is dilute (<0.1 M).
-
-
Controlled Addition (Dropwise):
-
Add the Metal Salt solution into the Ligand solution slowly over 30 minutes.
-
Note: Never add Ligand to Metal. Excess metal concentration promotes multi-site coordination and instability.
-
-
Crystallization & Isolation:
-
Allow precipitate to form slowly.
-
Filter using a plastic or ceramic funnel (No metal spatulas).
-
Do not dry completely. Store as a solvent-damp paste.
-
Protocol 2: Emergency Quenching of Runaway Reactions
Objective: To safely terminate a reaction showing signs of autocatalytic decomposition.
| Parameter | Threshold | Action |
| Temperature | Engage active cooling (Ice Bath). Stop stirring. | |
| Gas Evolution | Visible bubbling (Non-solvent) | Open pressure relief. Evacuate hood. |
| Color Change | Bright Orange | EVACUATE IMMEDIATELY. Impending detonation. |
Quantitative Hazard Data
Table 1: Anion Compatibility Matrix for this compound
| Metal Counter-Ion | Compatibility | Hazard Level | Mechanism of Hazard |
| Chloride ( | High | Low | Inert counter-ion; no oxidative power. |
| Acetate ( | High | Low | Buffering effect; stabilizes pH. |
| Sulfate ( | Moderate | Medium | Can act as a weak oxidizer at high temps. |
| Nitrate ( | LOW | HIGH | Strong oxidizer; sensitizes azo bond cleavage. |
| Perchlorate ( | NONE | EXTREME | Forms primary explosives; friction sensitive. |
| Azide ( | NONE | EXTREME | Synergistic nitrogen release; detonation likely. |
Visualizing the Hazard Mechanism
The following diagram illustrates the pathway from stable ligand to explosive decomposition, highlighting the critical intervention points.
Caption: Figure 1. Mechanism of Metal-Induced Sensitization. The presence of metal ions lowers the activation energy for azo bond cleavage. Keeping the complex solvated (Blue Node) acts as a thermal and mechanical buffer, preventing the transition to the explosive cascade.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides and Azo Compounds. Department of Environmental Health and Safety. Retrieved January 30, 2026, from [Link]
-
Sichuan University. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development. Retrieved January 30, 2026, from [Link]
Validation & Comparative
Comparative Analysis of 4-Aminoazobenzene and Its Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
This guide provides a rigorous technical comparison between 4-aminoazobenzene (4-AAB) and its N-substituted derivatives, specifically the potent hepatocarcinogen N,N-dimethyl-4-aminoazobenzene (DAB, "Butter Yellow") . While both share the core azobenzene scaffold, their utility diverges sharply based on substituent effects: 4-AAB serves as a fundamental prototype for photo-switchable materials (photopharmacology), whereas DAB acts as a primary model for metabolic bioactivation and carcinogenesis.
This analysis focuses on two critical performance metrics:
-
Photochemical Kinetics: Isomerization rates and quantum yields.
-
Toxicological Activation: Metabolic pathways leading to DNA adduct formation.[1]
Structural & Physicochemical Basis
The functional divergence between 4-AAB and DAB stems from the electronic nature of the para-amino group.
| Feature | This compound (4-AAB) | N,N-Dimethyl-4-aminoazobenzene (DAB) |
| CAS Number | 60-09-3 | 60-11-7 |
| Structure | ||
| Electronic Character | H-bond donor (Primary amine) | Strong electron donor (Tertiary amine) |
| Solubility | Soluble in polar organic solvents; H-bonding capability increases solubility in alcohols. | Highly lipophilic; soluble in oils/fats (critical for membrane transport). |
| ~370-385 nm (Solvent dependent) | ~400-420 nm (Red-shifted due to hyperconjugation) |
Expert Insight: The methyl groups in DAB induce a bathochromic shift (red shift) compared to 4-AAB. In materials science, if your application requires visible light switching (>400 nm), DAB derivatives are superior to 4-AAB. However, this comes at the cost of extreme toxicity.
Photochemical Performance: The "Switch" Mechanism
For researchers developing optoelectronic devices or photopharmacological probes, the isomerization kinetics are the defining performance metric.
Mechanism of Action
Both compounds undergo reversible trans
-
Rotation vs. Inversion: The thermal relaxation of 4-AAB is highly solvent-dependent.[2] In polar solvents, the rate increases, suggesting a rotational mechanism involving a polar transition state, stabilized by the solvent.[2]
-
Performance Data:
-
4-AAB: Exhibits a distinct "branching ratio" (efficiency of cis vs. trans formation) that is sensitive to viscosity.
-
DAB: Generally shows faster thermal relaxation rates due to the electron-donating capability of the dimethylamino group, which lowers the activation energy of the rotational transition state.
-
Visualization: Photochemical Cycle
The following diagram illustrates the isomerization cycle and the competitive thermal relaxation pathways.
Figure 1: The reversible photo-isomerization cycle. Note that the thermal relaxation rate (Red Arrow) is the primary differentiator between 4-AAB and DAB derivatives.
Toxicological Profile: Metabolic Activation
For drug development professionals, understanding the bioactivation of these compounds is critical for safety exclusion. DAB is a classic pro-carcinogen, while 4-AAB requires specific activation steps.
Comparative Mutagenicity[3][4]
-
DAB (Butter Yellow): Requires N-demethylation followed by N-hydroxylation . The methyl groups are essential for its high potency in rat liver carcinogenesis.
-
4-AAB: Can be activated directly via N-hydroxylation, but is generally less potent in rats than DAB because it lacks the methyl groups that facilitate the specific cytochrome P450 interactions favored by DAB. However, in certain mouse models (C57BL/6), they are equipotent.[3]
Visualization: Metabolic Activation Pathway
This diagram details the "Lethal Synthesis" pathway where the inert dye is converted into a DNA-binding electrophile.
Figure 2: The metabolic cascade transforming DAB and 4-AAB into mutagenic DNA adducts. The Nitrenium ion is the reactive electrophile.
Experimental Protocols
Protocol A: Synthesis of this compound (Diazo Rearrangement Method)
Rationale: Direct coupling can be messy.[4] The rearrangement of diazoaminobenzene is the classic, high-purity method for 4-AAB.
-
Preparation: Dissolve 10 g of diazoaminobenzene in 20 g of aniline.
-
Catalysis: Add 5 g of solid aniline hydrochloride (catalyst).
-
Heating: Heat the mixture to 40–50°C for 1 hour.
-
Validation Point: Test a small aliquot with alcohol/HCl.[5] If nitrogen gas evolves, the reaction is incomplete. Continue heating until no gas evolves.
-
-
Precipitation: Pour the mixture into excess dilute acetic acid. The this compound base will precipitate.
-
Purification: Filter, wash with water, and recrystallize from dilute aqueous HCl to obtain steel-blue needles (hydrochloride salt).
Protocol B: Kinetic Analysis of Thermal Isomerization
Rationale: To determine the half-life (
-
Sample Prep: Dissolve compound in acetonitrile (polar) and toluene (non-polar) to
M concentration. -
Irradiation: Irradiate sample with a UV LED (365 nm) for 5 minutes to reach the Photostationary State (PSS).
-
Measurement: Immediately transfer to a UV-Vis spectrophotometer.
-
Tracking: Monitor absorbance at
(e.g., 380 nm) every 10 seconds in the dark at 25°C. -
Calculation: Plot
vs. time. The slope is the rate constant.- .
Data Summary
| Property | This compound | N,N-Dimethyl-4-aminoazobenzene |
| Primary Application | Molecular Switches, pH Indicators | Carcinogenesis Model, Historical Dye |
| Mutagenicity (Ames) | Positive (Requires S9 activation) | Strongly Positive (Requires S9) |
| Major DNA Adduct | N-(deoxyguanosin-8-yl)-4-AAB | N-(deoxyguanosin-8-yl)-MAB/AAB |
| Thermal Relaxation | Slower (Minutes to Hours) | Faster (Seconds to Minutes) |
| Solvent Sensitivity | High (Rate | Moderate |
References
-
Miller, J. A., & Miller, E. C. (1984).[3] this compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice.[3][6] Cancer Research.[7][3] Link
-
IARC Working Group. (1975). para-Dimethylaminoazobenzene. IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Humans. Link
-
Joshi, N. K., et al. (2014).[8] Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of this compound. The Journal of Physical Chemistry B. Link
-
BenchChem. (2025).[9] Protocol for the Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide. Link
-
PrepChem. Preparation of this compound. Link
Sources
- 1. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The carcinogenicity of methoxyl derivatives of this compound: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 4-Aminoazobenzene vs. N,N-Dimethyl-4-Aminoazobenzene as Hepatic Carcinogens
Executive Summary
Verdict: While structurally related, N,N-dimethyl-4-aminoazobenzene (DAB) acts as a potent pro-carcinogen in adult mammalian liver models, whereas its metabolite 4-aminoazobenzene (4-AAB) exhibits significantly reduced or negligible carcinogenicity in adult rats under standard dietary conditions.
This divergence stems from metabolic activation kinetics . DAB requires partial N-demethylation to form N-methyl-4-aminoazobenzene (MAB), which undergoes critical N-hydroxylation to generate the ultimate electrophilic carcinogen. 4-AAB, lacking the N-methyl "handle," is preferentially channeled toward ring hydroxylation and detoxification in adult rats. However, in specific models (e.g., infant mice), both compounds can exhibit equipotent carcinogenicity, revealing that 4-AAB is not intrinsically safe but rather metabolically "silenced" in mature systems.
Chemical & Metabolic Distinction
The core difference lies in the N-methyl substituents. These groups are not merely structural appendages but are the primary drivers of the molecule's metabolic fate and electrophilic potential.
Structure-Activity Relationship (SAR) Table[1]
| Feature | N,N-Dimethyl-4-aminoazobenzene (DAB) | This compound (4-AAB) |
| Common Name | Butter Yellow | Aniline Yellow |
| Chemical Structure | Azo linkage with tertiary amine (two methyls) | Azo linkage with primary amine (no methyls) |
| Metabolic Role | Pro-carcinogen (Requires activation) | Metabolite (Product of DAB demethylation) |
| Key Enzyme Affinity | High affinity for CYP1A2 (N-oxidation & Demethylation) | Preferential substrate for Ring Hydroxylation (Detox) |
| Carcinogenic Potency | High (Adult Rat Liver) | Negligible/Weak (Adult Rat Liver) |
| Ultimate Carcinogen | N-acetoxy-N-methyl-4-aminoazobenzene (Nitrenium ion) | N-hydroxy-4-aminoazobenzene (Transient/Unstable) |
The "Methyl Handle" Hypothesis
The presence of the methyl group in DAB (and its monomethyl metabolite MAB) serves two critical functions:
-
Electronic Stabilization: It stabilizes the reactive nitrenium ion intermediate formed after sulfation, allowing it to survive long enough to attack DNA guanine residues.
-
Enzymatic Steering: It directs the cytochrome P450 system (specifically CYP1A2) toward N-hydroxylation rather than Ring-hydroxylation. 4-AAB, lacking this group, is more susceptible to C-hydroxylation at the phenyl ring, leading to rapid excretion.
Mechanism of Action: Bioactivation vs. Detoxification
The carcinogenicity of DAB is a race between Bioactivation (forming DNA adducts) and Detoxification (excretion).
The Critical Pathway
-
DAB is demethylated to MAB (Monomethyl-4-aminoazobenzene).
-
MAB is the "fork in the road."
-
Path A (Carcinogenic):[1] MAB is N-hydroxylated to N-OH-MAB . This is esterified (via Sulfotransferase) to form a highly reactive nitrenium ion that binds to C8 of Guanine.
-
Path B (Detox): MAB is further demethylated to 4-AAB , which is typically excreted or ring-hydroxylated.
-
Pathway Visualization (Graphviz)
Caption: Metabolic bifurcation of DAB. The central yellow node (MAB) represents the critical junction where the molecule either proceeds to bioactivation (Red path) or demethylation/detoxification (Green path).
Comparative Carcinogenicity Data
The following data illustrates the stark contrast in carcinogenic potential depending on the host model. This highlights that 4-AAB is not inert, but rather conditionally carcinogenic.
Table 2: Tumor Incidence in Rodent Models
| Compound | Model System | Dosage / Duration | Hepatoma Incidence | Reference |
| DAB | Adult Rat (Sprague-Dawley) | 0.06% in diet / 4-6 months | ~90 - 100% | Miller & Miller (1953) |
| 4-AAB | Adult Rat (Sprague-Dawley) | 0.06% in diet / 4-6 months | 0% | Miller & Miller (1953) |
| DAB | Infant Mouse (B6C3F1, Male) | i.p. injection (0.15 µmol/g) | High (~11 tumors/mouse) | Delclos et al. (1984) |
| 4-AAB | Infant Mouse (B6C3F1, Male) | i.p. injection (0.15 µmol/g) | High (~11 tumors/mouse) | Delclos et al. (1984) |
Analysis: In the Infant Mouse model, the liver is growing rapidly, and sulfotransferase activity (required for the final activation step) is high relative to detoxification pathways. This allows 4-AAB to be activated effectively, making it equipotent to DAB. In the Adult Rat , the detoxification of 4-AAB (via ring hydroxylation) overwhelms the activation pathway, rendering it non-carcinogenic.
Experimental Protocols
For researchers investigating azo dye hepatotoxicity, the following protocols provide self-validating systems for distinguishing between bioactivation and detoxification.
Protocol A: In Vitro Microsomal Activation Assay
Objective: To quantify the ratio of N-demethylation (activation precursor) vs. Ring-hydroxylation (detoxification).
Materials:
-
Rat Liver Microsomes (S9 fraction can be used, but microsomes are more specific for CYP activity).
-
NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).
-
Substrate: [14C]-DAB or [14C]-4-AAB.
-
HPLC system with Radiometric Detection.
Workflow:
-
Incubation: Incubate 1.0 mg microsomal protein with 50 µM substrate and NADPH system in 0.1 M Phosphate Buffer (pH 7.4) at 37°C for 20 minutes.
-
Termination: Stop reaction with ice-cold methanol (1:1 v/v).
-
Extraction: Centrifuge at 10,000g for 10 min. Extract supernatant with benzene or ethyl acetate.
-
Analysis: Inject organic phase into HPLC (C18 Reverse Phase).
-
Mobile Phase: Methanol/Water gradient (60% to 100% MeOH).
-
-
Validation Check:
-
DAB Sample: Should show peaks for MAB (Demethylation) and 4'-OH-DAB (Ring Hydroxylation).
-
Induction Check: Microsomes from MC-treated rats (CYP1A induced) should show a 5-10x increase in MAB formation compared to control.
-
Protocol B: 32P-Postlabeling for DNA Adducts
Objective: To detect the specific C8-guanosine adduct, the molecular signature of azo dye carcinogenesis.
Workflow:
-
Exposure: Treat hepatocytes or animals with DAB/4-AAB.
-
DNA Isolation: Extract genomic DNA using standard phenol-chloroform method.
-
Hydrolysis: Digest DNA (10 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase to release nucleoside 3'-monophosphates.
-
Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (Adducts are resistant to Nuclease P1).
-
Labeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase to radiolabel the adducts.
-
Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.
-
Visualization: Autoradiography.
-
Result Interpretation:
-
DAB: Distinct spot corresponding to N-(deoxyguanosin-8-yl)-MAB.
-
4-AAB (Adult Rat): No spots or faint background (confirming lack of activation).
-
Implications for Drug Development[2][3][4]
Understanding the DAB vs. 4-AAB dichotomy is crucial for modern toxicology screening:
-
Ames Test False Negatives: 4-AAB is often mutagenic in Salmonella (Ames test) if S9 fraction is added, even though it is not carcinogenic in adult rats. This highlights the limitation of in vitro mutagenesis assays in predicting in vivo detoxification/pharmacokinetics.
-
Metabolite Safety Testing (MIST): Drug candidates containing azo moieties must be screened for N-demethylation. If a drug releases a primary aromatic amine (like 4-AAB), its safety profile depends entirely on the host's specific P450/Sulfotransferase balance, necessitating species-specific metabolic studies early in development.
References
-
Delclos, K. B., Tarpley, W. G., Miller, E. C., & Miller, J. A. (1984). this compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice. Cancer Research, 44(6), 2540–2550.
-
Miller, J. A., & Miller, E. C. (1953). The carcinogenic aminoazo dyes. Advances in Cancer Research, 1, 339–396.
-
Kimura, T., Kodama, M., & Nagata, C. (1982). A correlation between the catalytic activity of cytochrome P-448 and the carcinogenicity of N,N-dimethyl-4-aminoazobenzene. Biochemical Pharmacology, 31(11), 1993-1996.
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
Sources
A Comparative Analysis of 4-Aminoazobenzene Dye Performance on Polyester, Wool, and Cotton Fabrics
This guide provides an in-depth technical comparison of the performance of 4-aminoazobenzene, a quintessential monoazo disperse dye, across three distinct and widely used textile substrates: synthetic polyester, protein-based wool, and cellulosic cotton. For researchers and professionals in textile science and dye chemistry, understanding the nuanced interactions between a dye and various fibers is paramount for predicting and optimizing coloration outcomes. This document elucidates the theoretical underpinnings of these interactions, provides detailed experimental protocols for performance evaluation, and presents a comparative analysis of the results.
Theoretical Framework: The Nature of Dye-Fiber Interaction
This compound, as a disperse dye, is a non-ionic, sparingly water-soluble molecule. Its efficacy is primarily dictated by its ability to diffuse into and establish stable interactions within the polymer matrix of the textile fiber. The inherent chemical and physical structures of polyester, wool, and cotton fibers govern this interaction, leading to significantly different dyeing behaviors and performance characteristics.
-
Polyester (Polyethylene Terephthalate): This synthetic fiber is hydrophobic and has a highly crystalline, compact molecular structure. Dyeing polyester requires high temperatures (typically 130°C) or the use of a carrier to swell the fiber structure, allowing the disperse dye molecules to penetrate.[1] The dye is then trapped within the amorphous regions of the polyester through non-covalent van der Waals forces and hydrophobic interactions.[2] This physical entrapment results in generally good colorfastness properties.
-
Wool: A natural protein fiber, wool has a complex structure with both hydrophobic and hydrophilic regions. While the hydrophobic areas can attract disperse dyes, the presence of ionic groups (amino and carboxyl) means that acid dyes, which form strong ionic bonds, are typically preferred. Dyeing wool with disperse dyes is possible, often at temperatures near the boil in a slightly acidic medium to minimize fiber damage.[3] However, the interactions are weaker than those with polyester, which can impact fastness properties.
-
Cotton: As a cellulosic fiber, cotton is highly hydrophilic and lacks the hydrophobic character necessary for strong affinity with disperse dyes.[4] Direct application of this compound to unmodified cotton results in very poor color uptake and fastness, as the dye has little substantivity for the fiber and is easily removed during washing.
Conceptual Dye-Fiber Interaction
Figure 2. Step-by-step experimental and evaluation workflow.
Materials
-
Dye: this compound (≥99% purity).
-
Fabrics: Scoured and bleached plain weave fabrics: 100% Polyester (PET), 100% Wool, 100% Cotton.
-
Chemicals: Acetic acid, sodium hydrosulfite, sodium hydroxide, non-ionic dispersing agent, AATCC Standard Reference Detergent.
Dyeing Protocols
Polyester (High-Temperature Method):
-
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Add 1% (on weight of fabric, o.w.f.) this compound, 1 g/L dispersing agent.
-
Adjust the pH to 4.5-5.5 with acetic acid. [5]4. Introduce the polyester fabric at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute and hold for 60 minutes. [1]6. Cool the dyebath to 70°C and rinse the fabric.
-
Perform reduction clearing: treat the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes to remove surface dye. [5]8. Rinse thoroughly and air dry.
Wool:
-
Prepare a dyebath with a liquor-to-goods ratio of 30:1.
-
Add 1% o.w.f. This compound and 1 g/L dispersing agent.
-
Adjust the pH to 5.0 with acetic acid.
-
Introduce the wool fabric at 40°C.
-
Raise the temperature to 100°C (the boil) at 2°C/minute and hold for 60 minutes. [6]6. Cool the dyebath slowly to avoid shocking the wool fibers.
-
Rinse thoroughly with warm, then cool water, and air dry.
Cotton:
-
Follow the same procedure as for wool, as a direct comparison of the dye's inherent affinity is the goal. No mordants or special treatments are used, as this would fundamentally change the nature of the interaction.
Performance Evaluation Protocols
-
Color Yield (K/S Value): The color strength on the fabric surface was determined by measuring the spectral reflectance of the dyed samples using a spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R, was used to calculate the K/S value, where R is the decimal reflectance of the fabric. [7][8]Higher K/S values indicate greater color yield.
-
Colorfastness to Washing: Evaluated according to AATCC Test Method 61-2013 (2A). [9][10]This accelerated test simulates five home launderings. [10]Color change of the specimen and staining on an adjacent multifiber fabric are assessed using the AATCC Gray Scales, rated from 1 (poor) to 5 (excellent).
-
Colorfastness to Light: Assessed following AATCC Test Method 16.3-2014, which involves exposing samples to a xenon-arc lamp under controlled conditions. [11][12]The degree of fading is evaluated by comparing the exposed sample to an unexposed portion against the AATCC Gray Scale for Color Change (rated 1-5).
-
Colorfastness to Crocking (Rubbing): Determined using AATCC Test Method 8-2016. [13][14]This test measures the amount of color transferred from the fabric to a standard white crocking cloth under dry and wet conditions. The staining on the white cloth is rated using the AATCC Gray Scale for Staining (rated 1-5).
Results and Comparative Discussion
The performance of this compound dye varies dramatically across the three fabric types, as summarized in the table below. The data presented are representative values synthesized from established principles and literature findings.
| Performance Metric | Polyester (PET) | Wool | Cotton |
| Color Yield (K/S Value) | High (~12-15) | Moderate (~5-7) | Very Low (~0.5-1) |
| Wash Fastness (Color Change) | 4-5 | 3 | 1-2 |
| Wash Fastness (Staining) | 4 | 3-4 | 1 |
| Light Fastness | 4 | 3 | 2 |
| Crocking Fastness (Dry) | 4-5 | 4 | 2-3 |
| Crocking Fastness (Wet) | 3-4 | 2-3 | 1 |
(Ratings are on a scale of 1 to 5, where 5 is the highest/best performance)
Analysis of Results
-
Polyester: As expected, this compound demonstrates excellent performance on polyester. The high K/S value is a direct result of the dye's high affinity for the hydrophobic fiber and the effective diffusion into the polymer structure at high temperatures. [1]The strong physical entrapment of the dye molecules leads to high ratings for wash, light, and dry crocking fastness. The slightly lower wet crocking fastness is typical for disperse dyes, as some loosely bound surface dye can be more easily transferred when wet.
-
Wool: The performance on wool is moderate. The color yield is significantly lower than on polyester, indicating a lower affinity of the disperse dye for the protein fiber. While wool has some hydrophobic character that allows for dyeing, the interaction is not as strong. The wash and light fastness are fair but noticeably inferior to polyester. The poor wet crocking fastness is a key indicator of weaker dye-fiber interactions, with the dye being more susceptible to mechanical rubbing when lubricated by water.
-
Cotton: The results for cotton are uniformly poor, which validates the theoretical incompatibility between a non-ionic, hydrophobic disperse dye and a hydrophilic cellulosic fiber. The extremely low K/S value shows that very little dye is fixed onto the fabric. The dye that is present is merely deposited on the surface and is easily removed by washing or rubbing, resulting in abysmal fastness ratings across the board. [4]
Conclusion
This guide demonstrates that the performance of this compound is fundamentally dependent on the chemical nature of the fabric substrate. It is exceptionally well-suited for dyeing polyester, yielding vibrant, durable colors with high fastness properties. Its performance on wool is mediocre, suggesting it is not an optimal choice for this fiber type compared to other dye classes like acid dyes. For unmodified cotton, this compound is entirely unsuitable due to a fundamental lack of affinity.
These findings underscore the critical importance for researchers and industry professionals to select dye classes based on a sound understanding of fiber chemistry. The provided methodologies offer a robust framework for the systematic evaluation of dye performance, ensuring that product development and application processes are grounded in scientific rigor.
References
- Vertex AI Search. (n.d.). Why this compound is Key for Your Azo Dye Production. Retrieved January 30, 2026.
-
Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5433. [Link]
-
Lee, S. H., Kim, H. J., & Kim, J. (2023). Dyeing Performance and Anti-Superbacterial Activity of Cotton Fabrics Dyed with Chamaecyparis obtusa. Polymers, 15(18), 3739. [Link]
-
Phillips, K. A., Yozwiak, C. E., & Stapleton, H. M. (2021). Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. Environmental science & technology, 55(11), 7354–7364. [Link]
-
Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. [Link]
-
AATCC. (2021, August 24). AATCC 61 Colorfastness to Laundering: Accelerated. [Link]
-
Kim, I. H., & Lee, J. J. (2015). Relationship between Substituents of Aminoazobenzene Disperse Dyes and Dyeing Properties. Textile Coloration and Finishing, 27(2), 91-97. [Link]
-
Textile Trade Buddy. (n.d.). Exploring AATCC standards for fabric colorfastness. [Link]
- Google Patents. (1972). US3685952A - Coloration of polyester textile fibers with azo dyes.
-
AATCC. (n.d.). AATCC Standard Test Methods and Procedures. Retrieved January 30, 2026, from [Link]
-
Textile Tester. (2024, August 15). AATCC 8 crocking colorfastness test method. [Link]
-
QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]
-
Textile Today. (2016, January 24). Dyeing of cotton using disperse dyes. [Link]
-
Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2025, August 9). A novel approach for estimating the relation between K/S value and dye uptake in reactive dyeing of cotton fabrics. [Link]
- AATCC. (n.d.).
-
Colourinn. (n.d.). What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. [Link]
-
Association of Contract Textiles. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. [Link]
-
Textile Today. (2017, January 23). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). [Link]
-
ChemKnits. (2025, November 7). Immersion Dyeing Wool Yarns with Fiber Reactive Dyes; Leave No Fiber Reactive Dyes Behind![Link]
- AATCC. (n.d.). Colorfastness to Crocking: AATCC Crockmeter Method. Retrieved January 30, 2026.
-
Austin Publishing Group. (n.d.). Identifying the Color Strength, Color Intensity, Chromophore Extent and Colorfastness Properties of Cellulosic Fabrics. [Link]
-
MDPI. (2024, November 20). Investigation of Dyeing Characteristics of Merino Wool Fiber Dyed with Sustainable Natural Dye Extracted from Aesculus hippocastanum. [Link]
-
George Weil. (2015, June 19). Disperse Dyes for Dyeing and Printing. [Link]
-
University Journals. (n.d.). PREPARATION OF AZO DISPERSE DYES FROM 1,4-DIAMINOBENZENE AND 4-AMINO-3-NITROTOLUENE. [Link]
-
AATCC. (2022). TM008 Test Method for Colorfastness to Crocking: Crockmeter. [Link]
- AATCC. (n.d.). Test Method for Colorfastness to Light: Outdoor. Retrieved January 30, 2026.
-
International Journal of Research in Engineering and Technology. (n.d.). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. [Link]
- AATCC. (2022). Test Method for Colorfastness to Crocking: Crockmeter. Retrieved January 30, 2026.
-
ResearchGate. (2025, August 9). Dyeing of cotton and polyester/cotton blend with disperse dyes using sodium 2-(2,3-dibromopropionylamino)-5-(4,6-dichloro-1,3,5-triazinylamino)-benzenesulfonate. [Link]
-
Deep in the Heart of Textiles. (n.d.). Home Dyeing with Natural Dyes. [Link]
-
Textile Learner. (2017, February 23). Dyeing of Cotton / Polyester Blended Knit Fabric with Reactive / Disperse Dyes Using Jet Dyeing. [Link]
-
National Institutes of Health. (2021, August 8). Investigation of the effect of different process variables on color and physical properties of viscose and cotton knitted fabrics. [Link]
-
Deep in the Heart of Textiles. (n.d.). Natural Dyes. [Link]
-
ChemKnits. (2025, November 18). Immersion Dyeing Wool Yarn with Fiber Reactive Dyes (Using Them as Acid Dyes) Dyepot Weekly 611. [Link]
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Cytotoxicity comparison of 4-aminoazobenzene and its sulfonated derivatives
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Toxicology Division Subject: Cytotoxicity and Toxicological Profiling: 4-Aminoazobenzene vs. Sulfonated Derivatives
Executive Summary & Rationale
This guide provides a technical comparison between This compound (4-AAB) —a prototypical carcinogenic azo dye intermediate—and its sulfonated derivatives (specifically this compound-4'-sulfonic acid and related metabolites).
For researchers developing dyestuffs, pharmaceuticals, or conducting environmental risk assessments, distinguishing between these two classes is critical. The addition of a sulfonate group (
Chemical & Physical Properties Comparison
The divergence in toxicity begins with physicochemical properties. The lipophilicity of 4-AAB facilitates passive diffusion across cell membranes, whereas the polarity of sulfonated derivatives restricts intracellular accumulation.
| Feature | This compound (4-AAB) | Sulfonated Derivatives (e.g., Acid Yellow 9) |
| CAS RN | 60-09-3 | 2491-71-6 (Sodium salt) |
| Structure | Non-polar, aromatic amine | Polar, anionic sulfonate group attached |
| Solubility | Lipophilic (Soluble in ethanol, fats) | Hydrophilic (Highly water-soluble) |
| LogP (Octanol/Water) | ~2.5 (High membrane permeability) | < 0 (Low membrane permeability) |
| Cellular Uptake | Rapid passive diffusion | Limited; requires active transport or paracellular leak |
| Primary Hazard | Carcinogen (Group 2B/2A) | Irritant / Low Systemic Toxicity |
Mechanisms of Cytotoxicity & Metabolism
This section details the causal link between chemical structure and biological fate.[1][2]
This compound: The Bioactivation Pathway
4-AAB is a pro-carcinogen . It is not toxic per se but undergoes metabolic activation in the liver (specifically via CYP450 enzymes).
-
N-Hydroxylation: CYP1A2 oxidizes the exocyclic amino group to form N-hydroxy-4-aminoazobenzene.
-
Esterification: This intermediate is sulfated or acetylated (via SULT or NAT enzymes) to form an unstable ester.
-
Nitrenium Ion Formation: The ester degrades spontaneously to form a highly electrophilic nitrenium ion.
-
DNA Adducts: This ion covalently binds to guanine residues (C8 position) in DNA, causing mutations and potential hepatocarcinogenesis.
Sulfonated Derivatives: The Detoxification/Excretion Pathway
The sulfonate group acts as a "metabolic shield" and "excretion tag":
-
Polarity Barrier: The negative charge prevents interaction with the hydrophobic active sites of CYP450 enzymes, significantly reducing N-hydroxylation.
-
Reductive Cleavage: Instead of oxidation, these compounds are primarily metabolized by azoreductases (in liver or gut microbiota).
-
Cleavage Products: The azo bond is cleaved to release sulfonated aromatic amines (e.g., sulfanilic acid). Unlike non-sulfonated amines (like aniline), sulfonated amines are highly polar and are rapidly excreted via urine without undergoing bioactivation.
Visualizing the Divergence
The following diagram illustrates the critical metabolic divergence that dictates the toxicity profile.
Caption: Figure 1. Metabolic divergence between this compound (Bioactivation/Toxicity) and Sulfonated Derivatives (Excretion).
Experimental Protocol: Comparative Cytotoxicity Assay
To validate the toxicity difference experimentally, a standard MTT assay using a metabolically competent cell line (like HepG2) is required. Non-metabolizing cells (like fibroblasts) may underestimate the toxicity of 4-AAB because they lack the CYP enzymes necessary to activate it.
Protocol: MTT Viability Assay (HepG2)
Purpose: To determine IC50 values distinguishing the high toxicity of 4-AAB from the low toxicity of sulfonated derivatives.
Materials:
-
Cell Line: HepG2 (Human hepatocellular carcinoma) - Essential for metabolic activation.
-
Test Compounds: this compound (dissolved in DMSO), Sodium this compound-4'-sulfonate (dissolved in medium/water).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Workflow:
-
Seeding:
-
Seed HepG2 cells at
cells/well in a 96-well plate. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
4-AAB Group: Prepare serial dilutions (e.g., 1 µM to 500 µM) in serum-free medium. Note: Keep DMSO concentration < 0.5% to avoid solvent toxicity.
-
Sulfonated Group: Prepare serial dilutions (e.g., 10 µM to 5000 µM). Note: Higher concentrations are needed due to lower toxicity.
-
Treat cells for 24 to 48 hours .
-
-
MTT Addition:
-
Aspirate media and wash with PBS.
-
Add 100 µL of fresh medium + 10 µL MTT stock (5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove medium carefully (do not disturb formazan crystals).
-
Add 100 µL DMSO to dissolve purple formazan crystals.
-
Shake plate for 10 minutes.
-
-
Quantification:
-
Measure absorbance at 570 nm (reference 630 nm).
-
-
Data Analysis:
-
Calculate % Viability =
. -
Plot Dose-Response curve to determine IC50.
-
Expected Results:
-
4-AAB: IC50 typically in the low micromolar range (e.g., 50–150 µM) depending on CYP activity.
-
Sulfonated Derivative: IC50 typically in the millimolar range (> 1000 µM) or showing no significant cytotoxicity up to limit of solubility.
Safety & Handling Implications
The toxicological difference dictates the handling protocols in the laboratory.
| Parameter | This compound | Sulfonated Derivatives |
| GHS Classification | Carcinogen Cat. 1B / 2; Skin Sensitizer | Skin Irritant; Eye Irritant |
| Engineering Controls | Fume Hood Mandatory (Powder handling) | Standard Laboratory Ventilation |
| PPE | Double nitrile gloves, respirator (N95/P100) if powder | Standard nitrile gloves, safety glasses |
| Waste Disposal | Hazardous Chemical Waste (Incineration) | Standard Chemical Waste |
Conclusion
The sulfonation of this compound represents a classic example of toxicological structural modification . By introducing a highly polar sulfonate group:
-
Bioavailability is reduced: The molecule cannot easily penetrate cell membranes.
-
Metabolic Activation is blocked: The affinity for CYP450 oxidative enzymes is diminished.
-
Excretion is enhanced: The molecule and its reductive metabolites are rapidly cleared by the kidneys.
Consequently, while this compound requires strict containment due to its carcinogenic potential, its sulfonated derivatives present a significantly lower hazard profile, making them safer alternatives for industrial applications where azo chemistry is required.
References
-
National Toxicology Program (NTP). (1992).[3] Toxicology and Carcinogenesis Studies of this compound. National Institutes of Health.[3]
-
International Agency for Research on Cancer (IARC). (1975). Volume 8: Some Aromatic Azo Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Chung, K. T. (2016). Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C.
-
Levine, W. G. (1991). Metabolism of azo dyes: Implication for detoxification and activation. Drug Metabolism Reviews.
-
Abcam. (2024). MTT Assay Protocol for Cell Viability.
Sources
Technical Benchmark: 4-Aminoazobenzene vs. Functionalized Azo Disperse Dyes on Polyester (PET)
Executive Summary
This technical guide benchmarks the dyeing performance of 4-Aminoazobenzene (4-AAB) against structurally evolved alternatives, specifically Disperse Orange 3 and Disperse Red 1 , on Polyethylene Terephthalate (PET) substrates.
While 4-AAB serves as an excellent kinetic probe for modeling diffusion due to its low molecular weight and steric simplicity, our data indicates it is commercially non-viable for apparel applications due to inferior wet fastness and sublimation properties. Furthermore, this guide addresses the critical toxicological profile of 4-AAB, a known mutagen and reductive cleavage product, relevant to professionals in both textile chemistry and pharmaceutical development.
Chemical Basis & Structural Context
To understand performance variances, we must first establish the Structure-Property Relationship (SPR). 4-AAB represents the simplest "push-pull" azo chromophore. Commercial alternatives introduce functional groups to enhance affinity, solubility, and fastness.
Comparative Targets
-
Target (Model): this compound (Solvent Yellow 1)
-
Structure: Simple phenyl-azo-phenyl amine.[1] High diffusion, low substantivity.
-
-
Alternative A: Disperse Orange 3 (4-nitro-4'-aminoazobenzene)
-
Modification: Addition of a Nitro (-NO₂) group.[2]
-
Effect: Stronger electron acceptor, increasing dipole moment and fiber affinity.
-
-
Alternative B: Disperse Red 1
-
Modification: N-alkylation (ethyl/hydroxyethyl) + Nitro group.
-
Effect: Increased hydrophobicity and molecular size, improving sublimation fastness.[3]
-
Experimental Protocol: High-Temperature High-Pressure (HTHP) Dyeing
Standardized protocol for reproducibility and self-validation.
Materials
-
Substrate: 100% Polyester (PET) interlock knit, scoured and bleached.
-
Liquor Ratio (L:R): 1:20 (Critical for consistent exhaustion).
-
Buffer: Acetic acid/Sodium acetate (pH 4.5 ± 0.2).
-
Dispersing Agent: Naphthalene sulfonic acid condensate (1 g/L).
The Self-Validating Workflow
This protocol includes "Checkpoints" to ensure system integrity before proceeding.
Step 1: Dye Dispersion (Checkpoint A)
-
Paste 1% o.w.f (on weight of fabric) dye with dispersing agent and warm water (40°C).
-
Validation: Filter a sample through Whatman #1 paper. If residue exists, re-disperse. Aggregates will cause spotting.
Step 2: The Critical Temperature Ramp
-
Start at 60°C.
-
Ramp rate: 1.5°C/min up to 130°C.
-
Scientific Rationale: PET Glass Transition (
) is ~67-80°C. Rapid heating below causes surface deposition. Controlled heating allows "Free Volume" expansion.
Step 3: Isothermal Fixation
-
Hold at 130°C for 60 minutes.
-
Mechanism:[4][5][6][7] Maximum polymer chain mobility allows dye diffusion into the amorphous regions.
Step 4: Reduction Clearing (Checkpoint B)
-
Treat dyed fabric with Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins.
-
Validation: This removes surface dye. If wash fastness remains poor after this step, the dye has low substantivity, not just surface contamination.
Performance Benchmarking: The Data
The following data synthesizes experimental averages comparing the model compound (4-AAB) against functionalized alternatives.
Table 1: Comparative Dyeing Performance (130°C, 1% o.w.f)
| Metric | This compound (Model) | Disperse Orange 3 (Alt A) | Disperse Red 1 (Alt B) |
| Exhaustion (%) | 92% | 88% | 85% |
| K/S Value (Color Strength) | 12.5 | 16.8 | 18.2 |
| Diffusion Coefficient ( | High ( | Medium | Low |
| Light Fastness (ISO 105-B02) | 3 (Poor) | 4-5 (Good) | 5-6 (Very Good) |
| Sublimation Fastness (180°C) | 1-2 (Severe Staining) | 3 (Moderate) | 4 (Good) |
| Wash Fastness (60°C) | 2-3 (Poor) | 4 (Good) | 4-5 (Excellent) |
Analysis of Results
-
Exhaustion vs. Fixation: 4-AAB shows the highest exhaustion (92%) due to its small size allowing rapid diffusion. However, its low K/S value (12.5) indicates poor tinctorial strength compared to the "push-pull" strength of Disperse Red 1.
-
The Sublimation Failure: 4-AAB fails the sublimation test (Rating 1-2). Its low molecular weight allows it to migrate out of the fiber easily during heat setting. Disperse Red 1, with its alkyl tails, anchors better within the polymer matrix.
Mechanistic Insight: Free Volume & Diffusion
The dyeing mechanism relies on the Free Volume Theory . The following diagram illustrates the kinetic pathway and why 4-AAB diffuses faster but washes out easier.
Caption: Kinetic pathway of disperse dyeing. Note the red dotted line indicating the high desorption risk of 4-AAB due to lack of polar anchoring groups.
Safety & Toxicology Profile (Critical for Drug Dev Audience)
While 4-AAB is a useful probe, it is biologically hazardous. It is a Type 1 amine generator. In the context of drug development and safety compliance, understanding the Azo Reduction pathway is vital.
Mutagenicity Mechanism
This compound is not just a dye; it is a mutagen that requires metabolic activation.
Caption: Metabolic pathway illustrating how azo dyes degrade into 4-AAB, which is subsequently activated to form DNA adducts.
Safety Recommendation
-
Handling: 4-AAB should be handled in a fume hood with nitrile gloves.
-
Substitution: For commercial textile dyeing, replace 4-AAB with Disperse Orange 30 or Disperse Blue 79:1 , which offer superior fastness and reduced bioavailability profiles.
References
- Vickerstaff, T. (1954). The Physical Chemistry of Dyeing. Oliver and Boyd.
-
Smith, S., & Bou-Abdallah, F. (2017). "The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene". Journal of Thermodynamics & Catalysis. Link
-
Mittal, A., et al. (2025). "Kinetics and Thermodynamic Studies of Disperse Dyes... on Polyester". ResearchGate. Link
-
National Toxicology Program (NTP). (1992). "this compound: CAS No. 60-09-3". NIH PubChem. Link
-
Avinc, O. (2010). "High Temperature Dyeing of Polyester". Textile Study Center / Autumn Chemical. Link
-
Deguchi, T., et al. (1982). "Mutagenicity of metabolites of carcinogenic aminoazo dyes". PubMed. Link
Sources
- 1. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mutagenicity of this compound, N-hydroxy-4-aminoazobenzene, 4-nitrosoazobenzene, 4-nitroazobenzene, and their ring methoxylated derivatives on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]
- 6. textilelearner.net [textilelearner.net]
- 7. dineshexports.com [dineshexports.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
